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Core Science & Biosynthesis

Foundational

The Mechanism of Action of 2-(Isoquinolin-4-yl)acetamide: A Technical Guide

Executive Summary In modern medicinal chemistry, 2-(Isoquinolin-4-yl)acetamide (C₁₁H₁₀N₂O) has emerged as a highly privileged bicyclic pharmacophore. Rather than acting strictly as a standalone therapeutic, this scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 2-(Isoquinolin-4-yl)acetamide (C₁₁H₁₀N₂O) has emerged as a highly privileged bicyclic pharmacophore. Rather than acting strictly as a standalone therapeutic, this scaffold serves as a robust structural foundation for synthesizing potent, target-specific inhibitors. Recent structural biology and pharmacological profiling have elucidated its dual utility: it is a critical recognition motif for inhibiting the SARS-CoV-2 Main Protease (Mpro) and a potent ATP-competitive hinge-binder for c-Jun N-terminal Kinases (JNKs) .

This guide deconstructs the mechanisms of action of 2-(Isoquinolin-4-yl)acetamide derivatives, detailing the molecular causality behind their target affinity and providing self-validating experimental workflows for preclinical evaluation.

Molecular Architecture & Physicochemical Profile

The efficacy of the 2-(isoquinolin-4-yl)acetamide scaffold lies in its precise geometric and electrostatic properties. The planar isoquinoline ring facilitates robust π−π stacking and hydrophobic interactions within deep protein binding pockets. Concurrently, the exocyclic acetamide moiety acts as a versatile hydrogen bond donor and acceptor, allowing for rigid anchoring to target residues.

Table 1: Physicochemical Properties & Quantitative SAR Data

To contextualize the scaffold's versatility, the following table summarizes the structural attributes and inhibitory potency (IC₅₀) of key 2-(isoquinolin-4-yl)acetamide derivatives across its two primary targets.

Compound / DerivativePrimary TargetIC₅₀ ValueKey Structural FeatureReference
Base Scaffold N/AN/AUnsubstituted isoquinoline + acetamide [1]
Compound 43 SARS-CoV-2 Mpro15 nMN,N-disubstituted tertiary amide (benzyl/phenyl) [2]
Compound 41 SARS-CoV-2 Mpro5 nM2-oxoimidazolidine core with R-enantiomer nitrile [2]
JNK Inhibitor Series JNK1 / JNK3< 100 nMUnsubstituted acetamide nitrogen [3]

Primary Mechanism I: SARS-CoV-2 Mpro Inhibition

Mechanistic Rationale

The SARS-CoV-2 Main Protease (Mpro, or 3CLpro) is a cysteine protease responsible for cleaving viral polyproteins (pp1a/pp1ab), a step strictly required for viral replication. Mpro utilizes a Cys145-His41 catalytic dyad .

Derivatives of 2-(isoquinolin-4-yl)acetamide act as highly potent Mpro inhibitors. The isoquinoline ring is uniquely sized to occupy the S1 subpocket of the enzyme, effectively mimicking the P1 glutamine residue of the virus's natural substrate. When the acetamide nitrogen is functionalized with electrophilic warheads (such as a stereospecific nitrile group), the compound transitions from a non-covalent competitive binder to a targeted covalent inhibitor, forming an irreversible thioimidate adduct with the nucleophilic sulfur of Cys145.

Mpro_Inhibition Viral_RNA SARS-CoV-2 RNA Polyproteins Polyproteins pp1a/pp1ab Viral_RNA->Polyproteins Translation Mpro Active Mpro (3CLpro) Catalytic Dyad: Cys145/His41 Polyproteins->Mpro Autocleavage Blocked_Mpro Inhibited Mpro Complex (S1 Pocket Occupied) Mpro->Blocked_Mpro Inhibitor Association Viral_Replication Viral Replication Mpro->Viral_Replication Polyprotein Processing Iso_Inhibitor 2-(Isoquinolin-4-yl)acetamide Derivative Iso_Inhibitor->Blocked_Mpro Competitive Binding Arrest Replication Arrest Blocked_Mpro->Arrest Prevents Cleavage

Figure 1: Mechanistic pathway of SARS-CoV-2 Mpro inhibition by 2-(Isoquinolin-4-yl)acetamide.

Self-Validating Protocol: FRET-Based Mpro Inhibition Assay

To validate the inhibitory kinetics of these derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard. This protocol is designed as a self-validating system to eliminate false positives caused by auto-fluorescence or enzyme oxidation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.3), 1 mM EDTA, and 1 mM DTT.

    • Causality: DTT (Dithiothreitol) is strictly required to maintain the catalytic Cys145 in a reduced, nucleophilic state. Without DTT, the enzyme oxidizes, mimicking inhibition and yielding false positives. EDTA chelates trace metals that could degrade the substrate.

  • Enzyme-Inhibitor Pre-incubation: Incubate 50 nM recombinant Mpro with a serial dilution of the isoquinoline derivative for 30 minutes at 37°C.

    • Causality: This incubation period allows the system to reach thermodynamic equilibrium. For derivatives with nitrile warheads, this time is critical for the covalent bond to form.

  • Substrate Addition: Initiate the reaction by adding 20 µM of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

    • Causality: This peptide sequence mimics the natural auto-cleavage site of Mpro. The spectral overlap between the Edans fluorophore and the Dabcyl quencher ensures zero signal in the intact state. Cleavage physically separates them, restoring Edans fluorescence.

  • Data Acquisition & Validation: Monitor fluorescence continuously at Ex=340 nm / Em=490 nm.

    • System Validation: Include a well with Nirmatrelvir as a positive control (validating that the enzyme batch is inhibitable) and a No-Enzyme well as a negative control (establishing the baseline fluorescence floor).

Primary Mechanism II: c-Jun N-terminal Kinase (JNK) Inhibition

Mechanistic Rationale

Beyond virology, the 2-(isoquinolin-4-yl)acetamide scaffold is a potent modulator of mammalian kinase signaling, specifically targeting the c-Jun N-terminal Kinases (JNK1/2/3). JNKs are Mitogen-Activated Protein Kinases (MAPKs) that respond to cellular stress and pro-inflammatory cytokines, driving apoptosis and neuroinflammation.

The mechanism here is ATP-competitive orthosteric inhibition . The isoquinoline nitrogen and the carbonyl oxygen of the acetamide group form critical, directional hydrogen bonds with the backbone amides of the kinase "hinge region" (e.g., Met111 in JNK3). By occupying the adenine-binding pocket, the compound prevents ATP from binding, thereby blocking the phosphorylation of downstream transcription factors like c-Jun.

JNK_Inhibition Stress Cellular Stress / Cytokines (TNF-α, UV, ROS) MKK4_7 MKK4 / MKK7 (Upstream Kinases) Stress->MKK4_7 Activation JNK JNK1/2/3 (c-Jun N-terminal Kinase) MKK4_7->JNK Phosphorylation ATP ATP Binding (Hinge Region) JNK->ATP Requires ATP Survival Cell Survival / Neuroprotection JNK->Survival Inhibition Pathway cJun c-Jun Phosphorylation (p-c-Jun) ATP->cJun Kinase Activity Iso_Inhibitor 2-(Isoquinolin-4-yl)acetamide (ATP-Competitive Inhibitor) Iso_Inhibitor->JNK Blocks ATP Pocket Apoptosis Apoptosis / Inflammation cJun->Apoptosis Gene Transcription

Figure 2: JNK signaling cascade blockade via ATP-competitive isoquinoline derivatives.

Self-Validating Protocol: Radiometric Kinase Profiling

To accurately determine the IC₅₀ of JNK inhibition, a radiometric[γ-³³P]-ATP assay provides unparalleled sensitivity and avoids the optical interference common in fluorescent kinase assays.

Step-by-Step Methodology:

  • Kinase Reaction Assembly: Combine 10 nM recombinant JNK3, 2 µM of ATF2 substrate peptide, and the isoquinoline inhibitor in a buffer containing 20 mM HEPES (pH 7.5) and 10 mM MgCl₂.

    • Causality: Mg²⁺ is an absolute requirement; it acts as an essential cofactor that coordinates the α , β , and γ phosphates of ATP, positioning them for nucleophilic attack by the substrate.

  • Reaction Initiation: Add 10 µM ATP spiked with [γ-³³P]-ATP to initiate the reaction.

    • Causality: The ATP concentration is deliberately set at 10 µM (near the Km​ for JNK). If ATP concentrations are too high, they will outcompete the isoquinoline inhibitor, artificially inflating the apparent IC₅₀.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 3% phosphoric acid.

    • Causality: Acidification instantly denatures the kinase, stopping the reaction. Crucially, it also protonates the basic residues on the ATF2 peptide, preparing it for capture.

  • Filtration & Washing: Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid.

    • Causality: The negatively charged phosphocellulose strongly binds the positively charged, ³³P-labeled peptide. Unreacted [γ-³³P]-ATP remains in solution and is washed through the filter, ensuring only successful phosphorylation events are counted.

  • Data Acquisition & Validation: Add scintillation cocktail and read on a microplate scintillation counter.

    • System Validation: Utilize Staurosporine (a potent pan-kinase inhibitor) to define the 100% inhibition floor, and a DMSO vehicle well to define the 0% inhibition ceiling. The dynamic range between these two controls validates the assay's integrity.

References

  • National Center for Biotechnology Information (NCBI). "2-(4-fluorophenyl)-N-(isoquinolin-4-yl)acetamide - PubChem." PubChem Compound Summary for CID 156906713. URL:[Link]

  • Mik, Václav, et al. "A patent review of Mpro protease inhibitors for the treatment of COVID-19 infections (2020 – present)." Expert Opinion on Therapeutic Patents, Taylor & Francis, 2025. URL:[Link]

  • Google Patents. "Inhibitors of jun n-terminal kinase." Patent AU2015215863A1.
Exploratory

2-(Isoquinolin-4-YL)acetamide chemical properties and molecular structure

An In-depth Technical Guide to 2-(Isoquinolin-4-YL)acetamide: A Privileged Scaffold for Modern Drug Discovery Introduction The isoquinoline nucleus is a quintessential "privileged scaffold" in medicinal chemistry, formin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(Isoquinolin-4-YL)acetamide: A Privileged Scaffold for Modern Drug Discovery

Introduction

The isoquinoline nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids like papaverine and morphine, as well as synthetic drugs with a vast range of therapeutic applications.[1] This bicyclic aromatic system, composed of a benzene ring fused to a pyridine ring, offers a unique combination of rigidity, aromaticity, and a basic nitrogen atom, making it an ideal template for designing molecules that can interact with diverse biological targets.[2] Within this important class of compounds, 2-(Isoquinolin-4-YL)acetamide represents a particularly intriguing derivative. Its structure combines the pharmacologically significant isoquinoline core with an acetamide side chain at the C-4 position—a vector less explored than the more common C-1 substitutions but one that offers unique spatial and electronic properties.[3][4]

This technical guide provides an in-depth analysis of the molecular structure, chemical properties, synthesis, and potential applications of 2-(Isoquinolin-4-YL)acetamide. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule as a building block or lead compound in their research endeavors.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and physical properties. 2-(Isoquinolin-4-YL)acetamide is an aromatic heterocyclic compound featuring a methylene bridge connecting the C-4 position of the isoquinoline ring to the carbonyl carbon of an acetamide functional group.

Caption: 2D structure of 2-(Isoquinolin-4-YL)acetamide.

Table 1: Chemical Identifiers for 2-(Isoquinolin-4-YL)acetamide

Identifier Value Reference
IUPAC Name 2-(isoquinolin-4-yl)acetamide [5]
Molecular Formula C₁₁H₁₀N₂O [5]
Molecular Weight 186.21 g/mol [5]
Canonical SMILES C1=CC=C2C(=C1)C=NC=C2CC(=O)N [5]
InChI InChI=1S/C11H10N2O/c12-11(14)5-9-7-13-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5H2,(H2,12,14) [5]
InChI Key PQZYBIDFVZSHNO-UHFFFAOYSA-N [5]

| CAS Number | Not publicly available. | |

Table 2: Predicted Physicochemical and Spectroscopic Properties While experimental data for the parent compound is scarce, the following properties can be predicted based on its structure and data from related analogs.

PropertyPredicted Value / CharacteristicRationale / Reference
Melting Point >200 °CRelated N-substituted isoquinolinone acetamides exhibit high melting points (e.g., 203-205 °C, 214-216 °C).[6]
Solubility Sparingly soluble in water; soluble in DMSO, DMF, and alcohols.The aromatic core confers hydrophobicity, while the amide group provides some polarity and hydrogen bonding capacity.
¹H NMR Aromatic (isoquinoline): δ 7.5-9.2 ppm; -NH₂ (amide): δ 5.5-7.5 ppm (two broad singlets); -CH₂- (methylene): δ ~4.0 ppm (singlet).Based on standard chemical shift ranges for isoquinoline and acetamide moieties.[7]
¹³C NMR C=O (amide): δ ~172 ppm; Aromatic (isoquinoline): δ 120-150 ppm; -CH₂- (methylene): δ ~42 ppm.Based on typical values for amide carbonyls and sp³ carbons adjacent to aromatic rings.[8][9]
IR Spectroscopy N-H stretch: 3400-3200 cm⁻¹ (doublet); C=O stretch: ~1670 cm⁻¹; Aromatic C=C/C=N stretch: 1600-1450 cm⁻¹.Characteristic vibrational frequencies for primary amides and aromatic systems.
Mass Spectrometry [M]⁺• at m/z = 186. Key fragment at m/z = 142 ([M-CONH₂]⁺).Based on the molecular weight and expected fragmentation patterns of amides.[10]

Synthesis and Characterization

The synthesis of 2-(Isoquinolin-4-YL)acetamide is not widely documented in a single, dedicated procedure. However, a robust and logical synthetic pathway can be constructed from established transformations of isoquinoline precursors. The most plausible route involves a two-step sequence starting from a C4-functionalized isoquinoline.

G start 4-(Chloromethyl)isoquinoline step1 Step 1: Cyanation start->step1 NaCN, H₂O Reflux intermediate Isoquinoline-4-acetonitrile step1->intermediate step2 Step 2: Partial Hydrolysis intermediate->step2 H₂SO₄ (conc.) or MnO₂ product 2-(Isoquinolin-4-YL)acetamide step2->product

Caption: Proposed two-step synthesis workflow for 2-(Isoquinolin-4-YL)acetamide.

Experimental Protocol: A Plausible Two-Step Synthesis

This protocol is based on established chemical transformations. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Step 1: Synthesis of Isoquinoline-4-acetonitrile

This step is based on a known transformation of 4-(chloromethyl)isoquinoline.[3] The nucleophilic substitution of the chloride by cyanide is an effective method for introducing the required one-carbon extension.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(chloromethyl)isoquinoline (1.0 eq) in water.

  • Reagent Addition: Add sodium cyanide (NaCN, ~1.2 eq) to the suspension. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Acidic conditions will release deadly hydrogen cyanide gas.

  • Reaction: Heat the mixture to reflux (100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the aqueous solution. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude isoquinoline-4-acetonitrile can be purified by recrystallization or column chromatography on silica gel.

Step 2: Controlled Hydrolysis to 2-(Isoquinolin-4-YL)acetamide

The partial hydrolysis of a nitrile to a primary amide is a classic transformation that must be carefully controlled to prevent over-hydrolysis to the carboxylic acid.

  • Reaction Setup: In a flask, dissolve the isoquinoline-4-acetonitrile (1.0 eq) from Step 1 in concentrated sulfuric acid at 0 °C (ice bath).

  • Reaction: Stir the solution at low temperature for a defined period (e.g., 1-2 hours), then allow it to warm to room temperature slowly. The reaction must be carefully monitored by TLC to maximize the yield of the amide while minimizing the formation of the carboxylic acid byproduct.

  • Quenching and Neutralization: Slowly and carefully pour the reaction mixture onto crushed ice. Then, neutralize the acidic solution by the dropwise addition of a concentrated base (e.g., aqueous ammonium hydroxide or sodium hydroxide) while cooling in an ice bath until the pH is basic.

  • Isolation: The product, 2-(Isoquinolin-4-YL)acetamide, should precipitate from the neutralized aqueous solution. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactivity and Stability

The reactivity of 2-(Isoquinolin-4-YL)acetamide is governed by three main features: the aromatic isoquinoline ring, the nucleophilic nitrogen of the ring, and the electrophilic/nucleophilic character of the acetamide side chain.

Caption: Key sites of chemical reactivity on the 2-(Isoquinolin-4-YL)acetamide molecule.

  • Isoquinoline Ring Reactivity:

    • Electrophilic Aromatic Substitution (SEAr): The isoquinoline ring undergoes electrophilic substitution, such as nitration or sulfonation, preferentially at the C-5 and C-8 positions of the benzene ring portion.[2][11] The electron-rich benzene ring is more susceptible to electrophilic attack than the relatively electron-poor pyridine ring.

    • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is susceptible to nucleophilic attack, primarily at the C-1 position.[2] Reactions like the Chichibabin amination can introduce substituents at this site.

    • N-Oxidation: The lone pair on the ring nitrogen (N-2) can be readily oxidized by peroxy acids to form the corresponding N-oxide, which can alter the ring's reactivity profile.[2]

  • Acetamide Side Chain Reactivity:

    • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield isoquinoline-4-acetic acid. This provides a synthetic handle for further derivatization.

    • Reduction: The amide can be reduced to the corresponding amine, 2-(isoquinolin-4-yl)ethan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5]

    • Dehydration: Treatment with a strong dehydrating agent can convert the primary amide to the corresponding nitrile, reversing the synthetic step described above.

Stability and Storage: 2-(Isoquinolin-4-YL)acetamide is expected to be a stable, solid compound under standard laboratory conditions. It should be stored in a cool, dry place, protected from light and strong acids or bases to prevent degradation.

Biological and Pharmacological Profile

While specific biological data for 2-(Isoquinolin-4-YL)acetamide is not extensively published, its structural components strongly suggest significant potential in drug discovery and chemical biology.

  • A Privileged Scaffold for Enzyme Inhibition: The isoquinoline core is present in numerous enzyme inhibitors. Its rigid, planar structure is ideal for fitting into active sites, while the nitrogen atom can act as a hydrogen bond acceptor. Derivatives have been explored as inhibitors of TNF-α, HIV-1 reverse transcriptase, and various kinases.[12][13] The acetamide side chain provides both hydrogen bond donor and acceptor capabilities, which can be crucial for anchoring the molecule to a protein target.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a simple, functionalized structure, this compound is an excellent candidate for fragment-based screening. It can be used to identify initial low-affinity "hits" that bind to a biological target, which can then be elaborated into more potent leads.

  • Versatile Synthetic Building Block: The compound serves as a platform for generating diverse chemical libraries. The primary amide can be N-alkylated or used in coupling reactions, while the isoquinoline ring can be functionalized at its reactive positions (C-1, C-5, C-8) to explore the structure-activity relationship (SAR) around the core.

cluster_workflow Drug Discovery Workflow start 2-(Isoquinolin-4-YL)acetamide (Core Scaffold) library Library Synthesis (SAR Exploration) start->library Derivatization at: - Amide Nitrogen - Ring C1/C5/C8 screen High-Throughput Screening library->screen hit Hit Identification screen->hit lead_op Lead Optimization hit->lead_op candidate Preclinical Candidate lead_op->candidate

Caption: Conceptual workflow for utilizing the title compound in drug discovery.

Conclusion

2-(Isoquinolin-4-YL)acetamide is a molecule of significant strategic value for researchers in organic synthesis and medicinal chemistry. While not a household name, its structure embodies the potent combination of a privileged heterocyclic core and a versatile functional handle. Its straightforward, albeit not widely documented, synthesis makes it an accessible building block for creating novel and diverse molecular libraries. The inherent reactivity of both the isoquinoline ring and the acetamide side chain provides multiple avenues for chemical elaboration. As the search for novel therapeutics continues, leveraging well-designed, functionalized scaffolds like 2-(Isoquinolin-4-YL)acetamide will be critical for efficiently exploring chemical space and identifying the next generation of bioactive compounds.

References

  • Sainsbury, M. (2001). Product Class 5: Isoquinolines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom. Georg Thieme Verlag. [Link]

  • Bixel, K., & Snieckus, V. (2012). A Versatile Synthesis of Substituted Isoquinolines. NIH Public Access. [Link]

  • Palanki, M. S., et al. (1999). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. Journal of Medicinal Chemistry, 42(22), 4479-4489. [Link]

  • Lu, X., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry, 87(22), 15037–15051. [Link]

  • PrepChem (2023). Synthesis of 4-Bromoisoquinoline. [Link]

  • University of Calicut. (n.d.). Preparation and Properties of Isoquinoline. [Link] (Note: Direct link to the specific PDF may vary; content is from university course materials).

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

  • Ji, K. G., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Chinese Journal of Chemistry, 31(9), 1183-1188. [Link]

  • Lu, X., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry, 87(22), 15037–15051. [Link]

  • El-Emary, T. I. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(4), 321-326. [Link]

  • Podyachev, S. N., et al. (2020). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 10(56), 34057-34079. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000825 Acetamide. [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for isoquinoline reactivity).
  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Lu, X., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry, 87(22), 15037–15051. [Link]

  • PubChem. (n.d.). 2-(4-fluorophenyl)-N-(isoquinolin-4-yl)acetamide. [Link]

  • Myers, A. G. Research Group. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

  • Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Spectrum. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Chen, J. R., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters, 25(5), 833–837. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

Sources

Foundational

Physicochemical Profiling and Aqueous Solubility Dynamics of 2-(Isoquinolin-4-YL)acetamide

Executive Summary The development of heterocyclic compounds in medicinal chemistry frequently encounters the critical bottleneck of poor aqueous solubility. 2-(Isoquinolin-4-YL)acetamide is a bicyclic aromatic compound c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of heterocyclic compounds in medicinal chemistry frequently encounters the critical bottleneck of poor aqueous solubility. 2-(Isoquinolin-4-YL)acetamide is a bicyclic aromatic compound characterized by an isoquinoline core conjugated to an acetamide functional group. Recognized for its utility as a precursor in divergent synthesis and its potential in targeting kinase pathways (such as JNK inhibition) and ocular diseases, understanding its physicochemical boundaries is paramount for successful assay development and formulation.

This technical guide provides an in-depth analysis of the molecular weight, structural mechanics, and aqueous solubility profile of 2-(Isoquinolin-4-YL)acetamide, alongside self-validating experimental protocols for solubility determination.

Molecular Architecture and Weight Determination

The structural identity of 2-(Isoquinolin-4-YL)acetamide dictates its behavior in biological and chemical systems. The molecule consists of a rigid, highly lipophilic isoquinoline ring (a fused benzene and pyridine system) with an acetamide moiety (-CH₂CONH₂) attached at the C-4 position [1].

The exact molecular weight is derived from its chemical formula, C₁₁H₁₀N₂O .

  • Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

  • Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight: 186.21 g/mol [1]

Table 1: Core Physicochemical Properties
PropertyValueStructural Implication
IUPAC Name 2-(isoquinolin-4-yl)acetamideDefines the C-4 attachment of the acetamide group.
Molecular Formula C₁₁H₁₀N₂ODictates the exact mass of 186.21 g/mol .
Canonical SMILES C1=CC=C2C(=C1)C=NC=C2CC(=O)NHighlights the planar bicyclic aromatic system.
InChI Key PQZYBIDFVZSHNO-UHFFFAOYSA-NUnique identifier for database cross-referencing.
LogP (Estimated) ~1.4 - 1.8Indicates moderate-to-high lipophilicity, driving poor aqueous solvation.

Aqueous Solubility and Solvation Mechanics

The aqueous solubility of 2-(Isoquinolin-4-YL)acetamide is inherently low. This is governed by two primary thermodynamic factors:

  • High Crystal Lattice Energy: The planar nature of the isoquinoline core facilitates strong π−π stacking interactions in the solid state. Water molecules lack the necessary interaction strength to disrupt this stable crystal lattice.

  • Hydrophobic Bulk: While the acetamide group provides hydrogen bond donor and acceptor capabilities, the hydration energy generated by this single moiety is insufficient to overcome the entropic penalty of solvating the large, hydrophobic bicyclic ring.

The Superiority of Polar Aprotic Solvents

In synthetic and assay environments, Dimethyl Sulfoxide (DMSO) is the gold standard for solvating this compound [1]. DMSO's optimal polar aprotic character allows its highly polarized S=O bond to act as a potent hydrogen bond acceptor for the acetamide -NH₂ group, while its methyl groups interact favorably with the hydrophobic isoquinoline core via dispersion forces.

Table 2: Comparative Solvation Profile
Solvent SystemApparent SolubilityMechanistic Rationale
Aqueous Buffer (pH 7.4) Low (< 50 µg/mL)Inability to disrupt π−π stacking; high hydrophobic penalty.
DMSO (100%) High (> 10 mg/mL)Strong dipole interactions; accommodates hydrophobic bulk.
Acetonitrile (MeCN) Low-ModerateInsufficient polarity to fully disrupt the acetamide H-bonding network.

Self-Validating Methodologies for Solubility Determination

To accurately profile the solubility of 2-(Isoquinolin-4-YL)acetamide for drug development [2], researchers must distinguish between kinetic (apparent) and thermodynamic (equilibrium) solubility. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Thermodynamic Solubility (The Gold Standard)

This method determines the absolute equilibrium solubility of the lowest-energy crystal polymorph.

  • Step 1: Solid Preparation. Weigh 3.0 mg of solid 2-(Isoquinolin-4-YL)acetamide into a glass vial. Causality: Using the solid powder rather than a solvent stock prevents supersaturation artifacts, ensuring the measurement reflects true thermodynamic equilibrium.

  • Step 2: Buffer Addition & Controls. Add 1.0 mL of PBS (pH 7.4). In parallel, prepare identical vials for a high-solubility control (Caffeine) and a low-solubility control (Amiodarone). Causality: The controls validate that the incubation time is sufficient to reach equilibrium and that the detection limits are calibrated.

  • Step 3: Equilibration. Seal and agitate the vials at 300 rpm at 37°C for 48 hours. Causality: A 48-hour window guarantees that the high lattice energy of the isoquinoline crystal is fully challenged and equilibrium is achieved.

  • Step 4: Phase Separation. Centrifuge the suspension at 10,000 × g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE filter.

  • Step 5: Quantification. Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.

Kinetic Solubility (High-Throughput Solvent-Shift)

This method mimics the conditions of biological assays where compounds are spiked from DMSO stocks into aqueous media.

  • Step 1: Stock Preparation. Prepare a 10 mM stock of 2-(Isoquinolin-4-YL)acetamide in 100% DMSO.

  • Step 2: Serial Dilution. Create a concentration gradient of the compound in a 96-well plate using PBS (pH 7.4), maintaining a strict final DMSO concentration of ≤2%. Causality: Restricting DMSO to ≤2% prevents the co-solvent from artificially inflating the apparent aqueous solubility, which would lead to false positives in biological assays.

  • Step 3: Internal Validation. Include a well with a known precipitating agent (e.g., Danazol) at 2% DMSO to validate the sensitivity of the optical reader.

  • Step 4: Incubation & Detection. Incubate for 2 hours at room temperature. Measure light scattering via nephelometry at 620 nm. The concentration at which light scattering significantly deviates from the baseline indicates the kinetic solubility limit.

Workflow Visualization

SolubilityWorkflow Start Compound: 2-(Isoquinolin-4-YL)acetamide Split Select Solubility Assay Type Start->Split Kinetic Kinetic Solubility (DMSO Stock + Buffer) Split->Kinetic High-Throughput Thermo Thermodynamic Solubility (Solid Powder + Buffer) Split->Thermo Gold Standard IncubateK Incubate 2h at RT (Max 2% DMSO) Kinetic->IncubateK IncubateT Shake-Flask 48h at 37°C Thermo->IncubateT AnalyzeK Nephelometry / Turbidimetry (620nm) IncubateK->AnalyzeK AnalyzeT Centrifugation & HPLC-UV Analysis IncubateT->AnalyzeT Result Define Solubility Profile & Formulation Strategy AnalyzeK->Result AnalyzeT->Result

Workflow for determining kinetic and thermodynamic solubility of isoquinoline derivatives.

Formulation and Delivery Strategies

Given the low aqueous solubility demonstrated by the thermodynamic profiling, utilizing 2-(Isoquinolin-4-YL)acetamide in in vivo models requires advanced formulation strategies:

  • pH Modulation & Salt Formation: While the isoquinoline nitrogen is weakly basic (pKa ~5.4), formulating the compound in slightly acidic vehicles (pH 4-5) can induce protonation, significantly increasing aqueous solubility via ion-dipole interactions with water.

  • Co-Solvent Systems: For intravenous or intraperitoneal dosing, binary or ternary systems utilizing PEG-400, Propylene Glycol, and Tween-80 can effectively encapsulate the hydrophobic core while maintaining macroscopic homogeneity.

References

  • Google Patents. "AU2015215863A1 - Inhibitors of jun n-terminal kinase." Google Patents Database.

Protocols & Analytical Methods

Method

HPLC method development for 2-(Isoquinolin-4-YL)acetamide analysis

An in-depth technical guide and protocol for the chromatographic analysis of 2-(Isoquinolin-4-yl)acetamide, designed for analytical chemists and drug development professionals. Introduction & Chemical Profiling 2-(Isoqui...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the chromatographic analysis of 2-(Isoquinolin-4-yl)acetamide, designed for analytical chemists and drug development professionals.

Introduction & Chemical Profiling

2-(Isoquinolin-4-yl)acetamide (C₁₀H₁₀N₂O) is a bicyclic aromatic compound featuring an isoquinoline core substituted with a polar acetamide functional group[1]. In medicinal chemistry, this scaffold is a critical building block and active pharmaceutical ingredient (API) intermediate, frequently utilized in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors and therapeutics for ocular diseases[1],[2].

As a Senior Application Scientist, developing a High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical constraints. The isoquinoline nitrogen possesses a lone pair of electrons, giving it a basic pKa of approximately 5.4. Meanwhile, the acetamide moiety is neutral but highly polar. If analyzed under unbuffered, neutral pH conditions (pH 6–7), the molecule exists in a state of partial ionization. This thermodynamic instability leads to secondary interactions with residual silanols on silica-based stationary phases, manifesting as severe peak tailing, split peaks, and poor reproducibility[3].

Chromatographic Causality & Method Strategy

To engineer a robust, self-validating analytical method, we must eliminate the analyte's partial ionization state. This is achieved by operating at least two pH units away from the compound's pKa.

  • Mobile Phase & pH Selection: We employ a Low pH Strategy (pH ~2.5) . By utilizing 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases, the isoquinoline nitrogen is fully protonated. TFA acts as an aggressive ion-pairing reagent; it not only forces the analyte into a single cationic state but also heavily masks active silanol sites on the column, ensuring sharp, symmetrical peaks[3].

  • Column Selection: A polar-embedded C18 column (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Polar-RP) is selected. The embedded polar groups provide an electrostatic shield against residual silanols and prevent phase collapse when starting the gradient at highly aqueous conditions (necessary to retain the polar acetamide group).

  • Detector Selection: The highly conjugated isoquinoline ring exhibits strong chromophoric activity. Detection at 220 nm captures the amide backbone, while 254 nm is optimal for the aromatic isoquinoline system, providing orthogonal confirmation of peak purity.

HPLC_Workflow Start 2-(Isoquinolin-4-yl)acetamide (Target Analyte, pKa ~5.4) pH_Low Low pH Strategy (pH 2.5) Analyte Fully Protonated (+) Start->pH_Low Acidic Buffer pH_High High pH Strategy (pH 9.0) Analyte Fully Neutral (0) Start->pH_High Basic Buffer Col_Low Polar-Embedded C18 Column (Shields residual silanols) pH_Low->Col_Low Col_High Hybrid C18 Column (Stable at high pH) pH_High->Col_High MP_Low Mobile Phase: 0.1% TFA in H2O / MeCN Col_Low->MP_Low MP_High Mobile Phase: 10mM NH4HCO3 / MeCN Col_High->MP_High Outcome Optimal Peak Symmetry (Tailing Factor < 1.5) MP_Low->Outcome MP_High->Outcome

Fig 1: pH-driven HPLC method development logic for basic isoquinoline derivatives.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It integrates a System Suitability Test (SST) that acts as a physical gatekeeper; if the SST fails, the run is automatically invalidated, ensuring absolute data integrity.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of ultra-pure water (18.2 MΩ·cm). Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes.

  • Diluent: 95% Water / 5% Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch shock, which causes peak fronting.

Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(Isoquinolin-4-yl)acetamide reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Methanol (to ensure complete solubilization of the aromatic core), then make up to volume with the Diluent.

  • Working Standard (50 µg/mL): Pipette 500 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Vortex for 30 seconds.

Chromatographic Conditions
  • Column: Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Stabilizes mass transfer kinetics)

  • Injection Volume: 10 µL

  • Detection: UV/DAD at 220 nm (Quantification) and 254 nm (Qualification)

Gradient Elution Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Rationale
0.0 95 5 Isocratic hold to retain the polar acetamide moiety.
2.0 95 5 End of isocratic hold.
10.0 40 60 Linear ramp to elute the main isoquinoline peak.
12.0 5 95 Column wash to remove hydrophobic impurities.
15.0 5 95 End of wash phase.
15.1 95 5 Return to initial conditions.

| 20.0 | 95 | 5 | Re-equilibration (5 column volumes). |

Self-Validating System Suitability Test (SST)

Prior to analyzing unknown samples, inject the 50 µg/mL Working Standard five consecutive times. The analytical batch is only valid if the following criteria are met:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (T): ≤ 1.5 (Confirms successful silanol masking)

  • Theoretical Plates (N): ≥ 5,000 (Confirms column health)

ICH Q2(R2) Method Validation Framework

Once developed, the method must be validated according to the ICH Q2(R2) Guidelines on Validation of Analytical Procedures (effective 2024), which emphasizes a lifecycle and risk-based approach to analytical control strategies[4],[5].

ICH_Validation Val_Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity & Resolution) Val_Start->Spec Lin Linearity & Range (R² > 0.999) Val_Start->Lin LOD_LOQ Sensitivity (LOD S/N > 3, LOQ S/N > 10) Spec->LOD_LOQ Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD < 2%) Lin->Prec Rob Robustness (Flow, Temp, pH Variations) Acc->Rob Prec->Rob Report Validated Analytical Procedure (Fit for Purpose) LOD_LOQ->Report Rob->Report

Fig 2: ICH Q2(R2) analytical method validation lifecycle and parameter dependencies.

Quantitative Data Presentation

The following table summarizes the expected quantitative validation parameters for 2-(Isoquinolin-4-yl)acetamide, establishing the boundaries of method reliability[4],[3].

Validation ParameterICH Q2(R2) Definition / MethodologyAcceptance CriteriaTypical Performance
Specificity Ability to assess the analyte unequivocally in the presence of impurities. Evaluated via Diode Array Detector (DAD) peak purity.Peak Purity Angle < Purity ThresholdPasses (No co-elution)
Linearity Proportionality of signal to concentration. Evaluated across 6 levels (1 to 100 µg/mL).Correlation Coefficient (R²) > 0.999R² = 0.9998
Accuracy Closeness of agreement to true value. Evaluated by spiking API into matrix at 80%, 100%, and 120% levels.Mean Recovery: 98.0% – 102.0%99.6% ± 0.5%
Precision Degree of scatter. Evaluated via 6 replicate injections of a 100% test concentration (Repeatability).%RSD ≤ 2.0%0.85%
LOD Limit of Detection. Lowest amount detectable.Signal-to-Noise (S/N) ≥ 30.15 µg/mL
LOQ Limit of Quantitation. Lowest amount quantifiable with acceptable precision.Signal-to-Noise (S/N) ≥ 100.50 µg/mL
Robustness Reliability under deliberate variations (±0.1 mL/min flow, ±2°C temp, ±2% organic modifier).SST criteria must remain passing.Tailing Factor < 1.3 across all variations

References

  • validation of analytical procedures q2(r2) - ICH. ICH.org.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA (europa.eu).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives. Benchchem.
  • Buy 2-(Isoquinolin-4-YL)acetamide (EVT-13798904). EvitaChem.
  • Inhibitors of jun n-terminal kinase (AU2015215863A1). Google Patents.

Sources

Application

Application Note: Preparation and Handling of 2-(Isoquinolin-4-YL)acetamide Stock Solutions in DMSO

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide Introduction and Rationale The compound 2-(Isoquinolin-4-yl)acetamide is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction and Rationale

The compound 2-(Isoquinolin-4-yl)acetamide is a highly versatile bicyclic aromatic building block and pharmacophore utilized in medicinal chemistry for targeting neurological disorders, oncology pathways, and ocular diseases[1]. In vitro biological assays, such as enzyme inhibition or receptor binding studies, require the compound to be in a stable, fully dissolved state.

However, formulating isoquinoline derivatives poses a solubility challenge. The bicyclic aromatic core is highly hydrophobic, while the acetamide functional group is polar and capable of hydrogen bonding. This results in a stable crystal lattice with poor aqueous solubility.

This application note provides a comprehensive, causality-driven protocol for the preparation, handling, and storage of 2-(Isoquinolin-4-YL)acetamide stock solutions using Dimethyl Sulfoxide (DMSO). By following this self-validating system, researchers can ensure compound integrity, avoid freeze-thaw degradation, and maintain reproducibility across pharmacological assays.

Physicochemical Profiling

Before preparing any stock solution, it is critical to understand the exact physicochemical properties of the target molecule.

Table 1: Physicochemical Properties of 2-(Isoquinolin-4-YL)acetamide

PropertyValueCausality / Impact on Protocol
IUPAC Name 2-(Isoquinolin-4-yl)acetamideIdentifies the core structure (isoquinoline + acetamide).
Molecular Formula C₁₁H₁₀N₂ORequired for precise molarity calculations.
Molecular Weight 186.21 g/mol [2]Used to convert mass to molar concentration.
Solubility Profile High in DMSO; Low in H₂ODictates the absolute necessity of an organic polar aprotic solvent for stock prep.
Appearance Solid / CrystallineRequires careful weighing and visual confirmation of dissolution.

Solvent Selection: The Causality of DMSO

Why DMSO? Dimethyl sulfoxide (DMSO) is universally selected as the primary solvent for small molecule libraries and isoquinoline derivatives[3]. The rationale is rooted in its molecular physics:

  • Polar Aprotic Nature: DMSO ( CH3​−SO−CH3​ ) has a high dielectric constant ( ϵ≈47 ) and a strong dipole moment. The highly polarized S=O bond acts as an excellent hydrogen-bond acceptor for the primary amine of the acetamide group.

  • Hydrophobic Solvation: The two methyl groups interact favorably with the hydrophobic bicyclic isoquinoline ring[2].

  • Catalytic & Assay Compatibility: DMSO has been proven to be the superior solvent for isoquinoline-related catalytic systems and is widely compatible with downstream in vitro biological assays, provided the final assay concentration is kept strictly below 0.1% (v/v) to prevent cellular toxicity[4][5].

Experimental Workflow & Quality Control

The following Graphviz diagram outlines the logical flow and self-validating quality control (QC) checks required for preparing the stock solution.

Caption: Workflow for 2-(Isoquinolin-4-YL)acetamide stock preparation, emphasizing QC and aliquoting.

Step-by-Step Protocol: 10 mM Stock Solution Preparation

A 10 mM stock solution is the industry standard for small molecule screening.

Mass-Volume Calculations

Using the molecular weight of 186.21 g/mol , the required mass for specific volumes of a 10 mM stock is calculated as follows:

Mass (mg)=Concentration (mM)×Volume (mL)×Molecular Weight (g/mol)×10−3

Table 2: Reagent Matrix for 10 mM Stock Solution

Desired Volume of 10 mM StockMass of 2-(Isoquinolin-4-YL)acetamide Required
1.00 mL1.86 mg
5.00 mL9.31 mg
10.00 mL18.62 mg
Preparation Methodology
  • Equilibration: Allow the vial of 2-(Isoquinolin-4-YL)acetamide powder to equilibrate to room temperature in a desiccator before opening. Causality: Prevents atmospheric moisture condensation on the hygroscopic powder, which would alter the mass and introduce water into the anhydrous DMSO.

  • Weighing: Tare a sterile, static-free 1.5 mL microcentrifuge tube on a calibrated analytical balance (readability 0.01 mg). Carefully weigh exactly 1.86 mg of the compound[4].

  • Solvent Addition: In a biosafety cabinet, add exactly 1.00 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity) to the tube.

  • Dissolution: Seal the tube tightly. Vortex vigorously for 1-2 minutes.

  • Quality Control (Self-Validation): Hold the tube against a light source. The solution must be completely transparent with no visible particulates.

    • Troubleshooting: If the solution is cloudy, place the tube in a 37°C water bath or sonicating bath for 5 minutes, then re-vortex. Alternatively, nephelometry can be used to confirm kinetic solubility and the absence of micro-precipitates[3].

Storage, Stability, and Handling

Small molecules dissolved in DMSO are susceptible to degradation through hydrolysis (if water is absorbed), oxidation, and precipitation during freeze-thaw cycles[5].

  • Aliquoting (Critical Step): Immediately divide the 1 mL stock solution into single-use working aliquots (e.g., 20 µL to 50 µL) in sterile, tightly capped amber microcentrifuge tubes[4].

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and precipitation of the compound, leading to inaccurate dosing in subsequent assays[5].

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[4][6]. Protect from light.

  • Thawing: When ready for use, thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity before diluting into the aqueous assay buffer.

Downstream Application: Serial Dilution Matrix

When applying the compound to cell culture media or biochemical assays, the final DMSO concentration must be strictly controlled. High concentrations of DMSO (>0.1% v/v) can induce cellular toxicity, alter membrane permeability, and denature target proteins, thereby confounding assay results[4][5].

Table 3: Serial Dilution Scheme (Targeting <0.1% Final DMSO)

StepSource SolutionVolume of SourceVolume of DiluentResulting Concentration
1 10 mM Stock (in DMSO)N/AN/A10 mM (100% DMSO)
2 10 mM Stock10 µL990 µL (DMSO)100 µM (Intermediate, 100% DMSO)
3 100 µM Intermediate10 µL9.99 mL (Culture Media)100 nM (Final Assay)

Validation Check: In Step 3, 10 µL of DMSO is added to ~10 mL of media. The final DMSO concentration is 10/10000=0.1% , which is within the safe physiological limit for most in vitro cell lines[4][5]. Always include a vehicle control (0.1% DMSO in media) in your experimental design to establish a baseline[6][7].

References

  • PubMed / NIH. "Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility". National Institutes of Health. Available at: [Link]

  • ResearchGate. "How do I make a stock solution of a substance in DMSO?". ResearchGate Q&A. Available at: [Link]

  • MedChemExpress. "Compound Handling Instructions". MCE Technical Support. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Advanced Oral Formulation Strategies for 2-(Isoquinolin-4-YL)acetamide

Abstract The therapeutic potential of novel chemical entities is frequently constrained by poor aqueous solubility, which impedes oral bioavailability. 2-(Isoquinolin-4-YL)acetamide, a heterocyclic compound of interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The therapeutic potential of novel chemical entities is frequently constrained by poor aqueous solubility, which impedes oral bioavailability. 2-(Isoquinolin-4-YL)acetamide, a heterocyclic compound of interest in medicinal chemistry, presents such formulation challenges.[1][2] This guide provides an in-depth exploration of two advanced formulation techniques—Amorphous Solid Dispersion (ASD) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)—to enhance the dissolution and subsequent absorption of this compound. We offer not just procedural steps but the underlying scientific rationale, detailed characterization protocols, and comparative evaluation frameworks to empower researchers in developing robust oral dosage forms.

Physicochemical Profile & Formulation Rationale

A thorough understanding of the active pharmaceutical ingredient (API) is the cornerstone of rational formulation design. 2-(Isoquinolin-4-YL)acetamide's structure, featuring an aromatic isoquinoline ring and an acetamide group, suggests potential challenges in aqueous solubility.

Table 1: Physicochemical Properties of 2-(Isoquinolin-4-YL)acetamide

PropertyValueSource / MethodSignificance for Oral Formulation
Molecular Formula C₁₁H₁₀N₂OPubChemFoundational for all calculations.[1]
Molecular Weight 186.21 g/mol PubChemInfluences diffusion and permeability.[1]
Appearance Crystalline Solid (Predicted)Structure AnalysisCrystalline forms typically have lower solubility than amorphous forms.[3]
Predicted LogP ~1.5 - 2.5ComputationalIndicates moderate lipophilicity, suggesting permeability may not be the primary barrier.
Aqueous Solubility Poor (Predicted)Structural AnalogyThe key challenge to overcome for effective oral absorption.[3][4]
BCS Classification Likely Class IIInferenceAssumed to have low solubility and high permeability, making dissolution the rate-limiting step for absorption.[3]

Given its likely classification as a Biopharmaceutics Classification System (BCS) Class II compound, the primary obstacle to achieving therapeutic efficacy via oral administration is its poor dissolution in gastrointestinal fluids.[3] Conventional tablet formulations would likely result in low and erratic absorption. Therefore, enabling technologies that enhance the rate and extent of dissolution are required.[5][6][7]

Technique 1: Amorphous Solid Dispersion (ASD)

Scientific Principle

The core principle of ASD is to convert the crystalline, high-energy lattice form of the API into a higher-energy, amorphous state by dispersing it within a hydrophilic polymer matrix.[8][9] This amorphous state eliminates the crystal lattice energy barrier that must be overcome during dissolution, leading to a state of supersaturation in aqueous environments and significantly enhancing the dissolution rate.[10][11] The polymer serves a dual role: it acts as a carrier to create the dispersion and sterically hinders the drug molecules from recrystallizing, thus stabilizing the amorphous form.[12]

Workflow for ASD Development

ASD_Workflow cluster_prep Formulation Preparation cluster_char Characterization & Analysis api API & Polymer Selection method Dispersion Method api->method solv Solvent Evaporation method->solv  Low Temp. hme Hot-Melt Extrusion method->hme Solvent-Free   post Milling & Sieving solv->post hme->post solid Solid-State Analysis (DSC, XRD, SEM) post->solid diss In Vitro Dissolution Testing solid->diss stab Stability Studies diss->stab final Final Dosage Form (Capsules/Tablets) stab->final

Caption: Workflow for Amorphous Solid Dispersion (ASD) development.

Protocol 1: ASD by Solvent Evaporation

This method is ideal for thermally sensitive compounds and for initial laboratory-scale screening.[5]

Materials & Equipment:

  • 2-(Isoquinolin-4-YL)acetamide (API)

  • Polymer: Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)[12][13]

  • Solvent: Dichloromethane, Methanol, or a suitable co-solvent system

  • Rotary evaporator, Beakers, Magnetic stirrer, Vacuum oven

Step-by-Step Protocol:

  • Preparation: Accurately weigh the API and polymer. A common starting point is a 1:3 or 1:4 drug-to-polymer ratio by weight.

  • Dissolution: In a beaker, dissolve both the API and the polymer in a minimal amount of the selected solvent with stirring until a clear solution is obtained. The use of a common solvent for both components is crucial.[14]

  • Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Once a solid film or powder forms, scrape the product from the flask. Place the collected solid dispersion in a vacuum oven at 40-50°C for 24-48 hours to remove any residual solvent.

  • Processing: Gently mill the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., 60 mesh) to obtain a uniform powder.

  • Storage: Store the final product in a desiccator to prevent moisture-induced recrystallization.

Protocol 2: ASD by Hot-Melt Extrusion (HME)

HME is a solvent-free, scalable, and continuous manufacturing process, making it highly attractive for commercial development.[8][12]

Materials & Equipment:

  • 2-(Isoquinolin-4-YL)acetamide (API)

  • Polymer: A thermally stable polymer such as Soluplus® or Kollidon® VA64[12]

  • Laboratory-scale twin-screw extruder, Pelletizer or mill

Step-by-Step Protocol:

  • Pre-blending: Accurately weigh and physically mix the API and polymer powder using a blender to ensure a homogenous feed.

  • Extruder Setup: Set the temperature profile of the extruder barrel zones. The temperature should be high enough to melt the polymer and dissolve the drug but low enough to prevent thermal degradation of the API.

  • Extrusion: Feed the physical mixture into the extruder at a controlled rate. The rotating screws will convey, mix, and melt the components, forming a molten solution.

  • Cooling & Solidification: The molten extrudate exits the die and is cooled on a conveyor belt, solidifying into a glassy, brittle strand.

  • Pelletizing/Milling: The cooled strand is fed into a pelletizer or mill to produce pellets or a fine powder.

  • Storage: Store the final product in airtight containers with a desiccant.

Technique 2: Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Scientific Principle

SNEDDS are isotropic, anhydrous mixtures of oil, surfactant, and sometimes a co-surfactant, that contain the dissolved drug.[15] Upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids, these systems spontaneously form a fine oil-in-water nanoemulsion with droplet sizes typically below 200 nm.[16][17] This in-situ emulsification bypasses the dissolution step entirely, presenting the drug in a solubilized form with a large interfacial area, which facilitates absorption and can enhance bioavailability.[18][19]

Workflow for SNEDDS Development

SNEDDS_Workflow cluster_screen Excipient Screening cluster_form Formulation & Optimization cluster_char Characterization sol API Solubility in Oils, Surfactants, Co-surfactants phase Construct Ternary Phase Diagrams sol->phase prep Prepare Pre-concentrate (API + Oil + S + CoS) phase->prep opt Optimize Ratios for Emulsification & Stability prep->opt eval Emulsification Efficiency opt->eval size Droplet Size & PDI Zeta Potential eval->size release In Vitro Drug Release size->release final Encapsulation in Soft Gelatin Capsules release->final

Caption: Workflow for Self-Nanoemulsifying Drug Delivery System (SNEDDS) development.

Protocol: Formulation and Characterization of SNEDDS

Part A: Excipient Screening The success of a SNEDDS formulation is critically dependent on the selection of its components.[20]

  • Solubility Studies:

    • Add an excess amount of 2-(Isoquinolin-4-YL)acetamide to 2 mL of various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400) in separate vials.

    • Agitate the vials in an isothermal shaker for 48-72 hours to reach equilibrium.

    • Centrifuge the samples and quantify the amount of dissolved drug in the supernatant using a validated HPLC method.

    • Rationale: Select excipients that show the highest solubilizing capacity for the drug to maximize drug loading.[21]

  • Ternary Phase Diagram Construction:

    • Based on solubility data, select the best oil, surfactant, and co-surfactant.

    • Prepare mixtures of surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Sₘᵢₓ ratio, mix it with the oil phase at various weight ratios (from 9:1 to 1:9).

    • Titrate each oil/Sₘᵢₓ mixture with water dropwise, vortexing after each addition. Observe for transparency and ease of emulsification.

    • Plot the results on a ternary phase diagram to identify the boundaries of the nanoemulsion region.

    • Rationale: This map visually identifies the concentration ranges of components that will form a stable nanoemulsion upon dilution.[17]

Part B: SNEDDS Formulation

Materials & Equipment:

  • Selected Oil, Surfactant, and Co-surfactant

  • 2-(Isoquinolin-4-YL)acetamide (API)

  • Glass vials, Vortex mixer, Magnetic stirrer

Step-by-Step Protocol:

  • Selection: Choose a ratio of oil:surfactant:co-surfactant from within the robust nanoemulsion region of the ternary phase diagram.

  • Preparation: Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.

  • Drug Dissolution: Add the pre-weighed API to the excipient mixture.

  • Homogenization: Gently heat (if necessary, not exceeding 40°C) and stir with a magnetic stirrer or vortex until the API is completely dissolved and the solution is clear and homogenous. This forms the SNEDDS pre-concentrate.

  • Storage: Store in a tightly sealed container at room temperature.

Comparative In Vitro Performance Evaluation

A critical step is to verify that the developed formulations outperform the unformulated API. An in vitro dissolution or drug release study is the standard method for this assessment.[22][23]

Protocol: In Vitro Dissolution & Drug Release

Equipment & Media:

  • USP Dissolution Apparatus 2 (Paddle)[24]

  • Dissolution Media: 900 mL of Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours, followed by a switch to Simulated Intestinal Fluid (SIF, pH 6.8).

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 75 RPM

Procedure:

  • Sample Preparation:

    • Control: Pure 2-(Isoquinolin-4-YL)acetamide powder.

    • ASD: Powder equivalent to a fixed dose of the API.

    • SNEDDS: Pre-concentrate equivalent to the same dose, encapsulated in a hard gelatin capsule.

  • Execution:

    • Place each sample into a separate dissolution vessel containing SGF.

    • Begin the test and withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • After 120 minutes, change the medium to SIF and continue sampling at time points up to 8 hours.

  • Analysis: Filter the samples and analyze the drug concentration using a validated HPLC-UV method.

Expected Outcomes & Data Presentation

The data should demonstrate a significant improvement in the dissolution profile for the advanced formulations compared to the pure API.

Table 2: Hypothetical Comparative Dissolution Data

Formulation% Drug Released at 30 min (pH 1.2)% Drug Released at 4 hours (pH 6.8)Key Performance Characteristic
Pure API < 5%< 15%Very low dissolution rate.
ASD (1:3 API:PVP K30) > 60%> 90%Rapid and near-complete dissolution due to amorphization.[5]
SNEDDS > 85%> 95%Immediate and complete release as the drug is already in solution.[25][26]

Conclusion

The oral delivery of poorly soluble compounds like 2-(Isoquinolin-4-YL)acetamide necessitates the use of enabling formulation technologies. Both Amorphous Solid Dispersions and Self-Nanoemulsifying Drug Delivery Systems offer robust and scientifically sound strategies to overcome the dissolution rate-limiting barrier. ASDs enhance solubility by creating a high-energy amorphous form, while SNEDDS bypass the dissolution step by presenting the drug in a pre-dissolved state. The selection between these techniques will depend on the specific properties of the drug, the desired dose, and manufacturing considerations. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to successfully formulate and evaluate 2-(Isoquinolin-4-YL)acetamide for enhanced oral administration.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]

  • Agno Pharmaceuticals. In Vitro Dissolution Testing For Solid Oral Dosage Forms. [Link]

  • TechConnect Briefs. Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs. [Link]

  • Pion Inc. (2024). What is in vitro dissolution testing?. [Link]

  • International Journal of Pharmaceutical Erudition. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • ResearchGate. Summary of the commonly used excipients for preparation of solid dispersions. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2015). Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs. [Link]

  • ResearchGate. (2012). SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. [Link]

  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. [Link]

  • PubMed. Selection Criteria for Oils, Surfactants, and Co-Surfactants in Ocular Nanoemulsion Formulation: A Mini Review. [Link]

  • Springer. (2025). Dissolution of Oral Solid Dosage Formulations: Surrogate Models and Real-time Release. [Link]

  • PubMed. Nanoemulsion Technology in Oral Drug Delivery: A Path to Enhanced Solubility and Bioavailability. [Link]

  • The University of Texas at Austin. The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • PMC - NIH. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. [Link]

  • ResearchGate. In-vitro release profile of Nanoemulsions (NEs). [Link]

  • FIP. FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. [Link]

  • International Journal of Innovative Science and Research Technology. (2025). Solid Dispersion-Based Approaches for Improving Oral Bioavailability: Current Progress and Future Perspectives. [Link]

  • SciSpace. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. [Link]

  • CD Formulation. Solid Dispersion Oral Thin Film Preparation Technology. [Link]

  • Pharmaceutical Technology. (2013). Excipients for Formulation Success. [Link]

  • Scholars Research Library. (2010). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • PMC - NIH. Nanoemulsion Components Screening and Selection: a Technical Note. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • MDPI. (2021). Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions. [Link]

  • F1000Research. Nanoemulsion as strategy to improve oral bioavailability of poorly water soluble drugs. [Link]

  • PMC - NIH. Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery. [Link]

  • AIP Publishing. (2017). The Effect of Surfactan on Formulation and Stability of Nanoemulsion using Extract of Centella Asiatica and Zingiber Officinale. [Link]

  • CD Formulation. Dispersion Excipients. [Link]

  • PubMed. (2021). Oral Nanoemulsion of Fenofibrate: Formulation, Characterization, and In Vitro Drug Release Studies. [Link]

  • Taylor & Francis Online. (2008). In Vitro Permeation Studies of Nanoemulsions Containing Ketoprofen as a Model Drug. [Link]

  • ResearchGate. List of oils, surfactants and cosurfactants used for preparation of nanoemulsion. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). Enhancement of Oral Bioavailability and Solid Dispersion: A Review. [Link]

  • PMC - NIH. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. [Link]

  • PubChem. 2-(4-fluorophenyl)-N-(isoquinolin-4-yl)acetamide. [Link]

  • PubChem. 2-(isoquinolin-4-yl)-N-phenylacetamide. [Link]

  • NIST WebBook. Acetamide. [Link]

  • ACS Publications. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. [Link]

Sources

Application

Application Note and Protocol: NMR Spectroscopic Characterization of 2-(Isoquinolin-4-YL)acetamide

Abstract: This document provides a comprehensive, in-depth protocol for the structural characterization of 2-(Isoquinolin-4-YL)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, in-depth protocol for the structural characterization of 2-(Isoquinolin-4-YL)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind key experimental choices. It details sample preparation, data acquisition for ¹H and ¹³C NMR, and a thorough guide to spectral interpretation. By integrating field-proven insights and authoritative references, this protocol serves as a self-validating system for ensuring the identity, purity, and structural integrity of this important heterocyclic compound.

Introduction

2-(Isoquinolin-4-YL)acetamide is a heterocyclic compound featuring an isoquinoline core linked to an acetamide moiety. The isoquinoline scaffold is a prominent structural motif in numerous natural products and pharmacologically active molecules.[1] Its derivatives have shown a wide range of biological activities, making them significant targets in medicinal chemistry and drug discovery.[1]

Accurate and unambiguous structural elucidation is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose. This application note provides a detailed protocol for the complete ¹H and ¹³C NMR characterization of 2-(Isoquinolin-4-YL)acetamide, ensuring data of the highest quality and integrity.

Chemical Structure and Atom Numbering

A standardized atom numbering system is essential for the unambiguous assignment of NMR signals. The following structure and numbering scheme will be used throughout this guide.

Caption: Structure of 2-(Isoquinolin-4-YL)acetamide with atom numbering.

PART A: Experimental Protocol

This section details the necessary steps from sample preparation to data acquisition, emphasizing the rationale behind each choice to ensure high-quality, reproducible results.

Materials and Equipment
  • Analyte: 2-(Isoquinolin-4-YL)acetamide (solid, assume >95% purity)

  • Deuterated Solvents: DMSO-d₆ (Dimethyl sulfoxide-d₆) or CDCl₃ (Chloroform-d).

  • NMR Tubes: 5 mm high-precision NMR tubes (e.g., Wilmad 528-PP-7 or equivalent).[2]

  • Equipment: Analytical balance, vortex mixer, Pasteur pipettes, and an NMR spectrometer (400 MHz or higher recommended for better signal dispersion).[3]

Sample Preparation: A Step-by-Step Guide

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[4] The goal is a homogeneous solution free of particulate matter.[5]

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[5]

  • Solvent Selection:

    • DMSO-d₆ (Recommended): This is often the preferred solvent for amides. The primary amide protons (-NH₂) are less prone to rapid exchange with residual water in DMSO-d₆ compared to other solvents like CDCl₃. This results in sharper, more easily identifiable NH₂ signals.[6] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.

    • CDCl₃ (Alternative): If the compound is highly soluble in chloroform, it can be used. However, be aware that amide N-H signals may be broad or exchange with trace acidic impurities. The residual solvent peak for CDCl₃ is at ~7.26 ppm.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2][4] This volume ensures the sample height is optimal for the NMR probe's detection coil.

  • Homogenization: Gently vortex or sonicate the vial until the solid is completely dissolved. A clear, particulate-free solution is essential for good magnetic field homogeneity (shimming).[7]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a labeled 5 mm NMR tube. To remove any dust or micro-particulates, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.[2]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be adjusted as needed based on sample concentration and instrument performance.

Parameter ¹H NMR Spectroscopy ¹³C NMR Spectroscopy Rationale
Spectrometer Freq. 400 MHz (or higher)100 MHz (or higher)Higher field strength provides better signal separation (dispersion) and sensitivity.
Pulse Program Standard single-pulse (e.g., zg30)Proton-decoupled (e.g., zgpg30)A standard pulse is sufficient for ¹H. Proton decoupling for ¹³C simplifies the spectrum to singlets, improving signal-to-noise.[3]
Spectral Width -2 to 12 ppm0 to 200 ppmThese ranges encompass the expected chemical shifts for most organic molecules.
Number of Scans (NS) 16-641024 or more¹H is highly abundant, requiring fewer scans. The low natural abundance of ¹³C necessitates a larger number of scans for adequate signal.[5]
Relaxation Delay (d1) 1-5 seconds2-5 secondsAllows for full relaxation of the nuclei between pulses, ensuring accurate signal integration.
Acquisition Time (AQ) 2-4 seconds1-2 secondsDetermines the resolution of the spectrum.
Temperature Ambient probe temperature (~298 K)Ambient probe temperature (~298 K)Maintain a constant temperature for reproducibility.

PART B: Spectral Interpretation and Data Analysis

This section provides the expected NMR data for 2-(Isoquinolin-4-YL)acetamide based on known chemical shifts for isoquinoline and acetamide fragments.[8][9][10]

¹H NMR Spectrum: Expected Signals

The ¹H NMR spectrum will show distinct signals for the isoquinoline ring protons, the methylene bridge protons, and the amide protons.

Assignment (Proton) Expected δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Notes
H1~9.2 - 9.4Singlet (s)1H-H1 is adjacent to the nitrogen atom, leading to significant deshielding and a downfield chemical shift.[11]
H3~8.5 - 8.7Singlet (s)1H-Also deshielded by the adjacent nitrogen.
H8~8.1 - 8.3Doublet (d)1HJ ≈ 8-9 HzAromatic proton on the benzene ring portion, coupled to H7.
H5~7.9 - 8.1Doublet (d)1HJ ≈ 8-9 HzAromatic proton coupled to H6.
H6, H7~7.6 - 7.9Multiplet (m)2H-These protons often appear as a complex multiplet due to similar chemical environments and mutual coupling.
-NH₂~7.0 - 7.5Broad singlet (br s)2H-The chemical shift and peak shape are highly dependent on solvent, concentration, and temperature.[6][12] May appear as two separate signals.
-CH₂- (H9)~3.8 - 4.0Singlet (s)2H-Methylene protons adjacent to the isoquinoline ring and the carbonyl group.
¹³C NMR Spectrum: Expected Signals

The proton-decoupled ¹³C NMR spectrum will show a series of singlets corresponding to each unique carbon atom in the molecule.

Assignment (Carbon) Expected δ (ppm) Notes
C=O (C10)~170 - 172The carbonyl carbon of the amide is typically found in this downfield region.[10][13]
C1~152 - 154Carbon adjacent to nitrogen in the heterocyclic ring.[14][15]
C3~143 - 145The other carbon adjacent to the ring nitrogen.
C4a, C8a~135 - 138Quaternary carbons at the ring fusion.
C4~130 - 134The carbon atom to which the acetamide group is attached.
C6, C7~127 - 130Aromatic CH carbons in the benzene portion of the isoquinoline ring.
C5, C8~125 - 128Aromatic CH carbons. Specific assignment may require 2D NMR.
-CH₂- (C9)~40 - 45The methylene carbon, shifted downfield by the adjacent aromatic ring and carbonyl group.
Advanced Analysis: 2D NMR Spectroscopy

For unambiguous assignment, especially for the closely spaced aromatic signals, 2D NMR experiments are invaluable:

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. For example, it will show correlations between H5-H6, H6-H7, and H7-H8.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.

PART C: Data Reporting and Workflow

Standard Reporting Format

When reporting NMR data, adhere to established conventions for clarity and consistency.[16][17][18]

Example Format:

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.25 (s, 1H, H1), 8.60 (s, 1H, H3), 8.15 (d, J = 8.4 Hz, 1H, H8), 8.00 (d, J = 8.4 Hz, 1H, H5), 7.85-7.70 (m, 2H, H6/H7), 7.45 (br s, 1H, NH), 7.10 (br s, 1H, NH), 3.90 (s, 2H, H9).

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 171.5 (C10), 152.8 (C1), 144.2 (C3), 136.5 (C8a), 135.8 (C4a), 132.1 (C4), 129.5 (C7), 128.8 (C6), 127.3 (C5), 126.0 (C8), 42.5 (C9).

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from sample receipt to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Reporting weigh Weigh Compound (5-10 mg ¹H, 20-50 mg ¹³C) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer load Load Sample & Lock/Tune/Shim transfer->load acq_1h Acquire ¹H NMR Spectrum load->acq_1h acq_13c Acquire ¹³C NMR Spectrum acq_1h->acq_13c acq_2d Acquire 2D NMR (Optional) acq_13c->acq_2d process Process Data (FT, Phase, Baseline) acq_13c->process assign Assign Signals (¹H, ¹³C, 2D) process->assign report Report Data in Standard Format assign->report

Caption: Workflow for NMR Characterization of 2-(Isoquinolin-4-YL)acetamide.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Online] Available at: [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Online] Available at: [Link]

  • University of Leicester. How to make an NMR sample. [Online] Available at: [Link]

  • Giménez-Arnau, E., et al. (2018). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. Magnetic Resonance in Chemistry, 56(8), 753-760. [Online] Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Online] Available at: [Link]

  • University of California, Riverside. Sample Preparation. [Online] Available at: [Link]

  • Claret, P. A., & Williams, D. H. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. Australian Journal of Chemistry, 29(1), 149-155. [Online] Available at: [Link]

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260. [Online] Available at: [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. [Online] Available at: [Link]

  • Bonacorso, H. G., et al. (1993). 1H and 13C NMR Chemical Shifts and N-Substituent Effects of Some Unsymmetrically N,N-Disubstituted Acetamides. Spectroscopy Letters, 26(8), 1459-1473. [Online] Available at: [Link]

  • SpectraBase. Acetamide - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

  • University of Wisconsin-Madison. Chem 346 1H NMR Data Reporting Guide. [Online] Available at: [Link]

  • The Organic Chemistry Tutor. (2018). NMR spectroscopy: reporting data. YouTube. [Online] Available at: [Link]

  • ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Online] Available at: [Link]

  • ASpin-NMR data reporting tool | PISRT. (2019). Open Journal of Chemistry. [Online] Available at: [Link]

  • Andrec, M., et al. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. Journal of the American Chemical Society, 132(30), 10450-10461. [Online] Available at: [Link]

  • J-Global. 1H and 13C NMR chemical shifts and N-substituent effects of some unsymmetrically N, N-disubstituted acetamides. [Online] Available at: [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 149-159. [Online] Available at: [Link]

  • Gorobets, N. Y., et al. (2011). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Magnetic Resonance in Chemistry, 49(7), 395-401. [Online] Available at: [Link]

  • SpectraBase. Isoquinoline - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

  • Lee, C. C., et al. (2020). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Scientific Reports, 10(1), 1-10. [Online] Available at: [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Online] Available at: [Link]

  • Vaia. Problem 15 Each hydrogen of a primary amide... [Online] Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Online] Available at: [Link]

  • Wang, Y., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry, 87(22), 15039-15050. [Online] Available at: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Online] Available at: [Link]

  • PMDA. Report on the Deliberation Results. (2023). [Online] Available at: [Link]

  • MDPI. N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. [Online] Available at: [Link]

Sources

Method

Application Note: Utilizing 2-(Isoquinolin-4-YL)acetamide as a Reference Standard in Kinase Profiling and HTS Assays

Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Scientists Focus: Assay validation, conformational entropy modulation, and High-Throughput Screening (HTS) standardization. Mechanistic Rationale: The Is...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Scientists Focus: Assay validation, conformational entropy modulation, and High-Throughput Screening (HTS) standardization.

Mechanistic Rationale: The Isoquinoline Scaffold in Kinase Inhibition

The discovery of isoquinoline sulfonamides in the 1980s by Hiroyoshi Hidaka fundamentally established the druggability of the highly conserved kinase ATP-binding site[1]. Building upon this foundational pharmacophore, 2-(Isoquinolin-4-YL)acetamide has emerged as a highly stable, rigidified scaffold utilized as a reference compound in kinase assays.

To design a robust kinase assay, one must understand the causality behind the inhibitor's binding kinetics. 2-(Isoquinolin-4-YL)acetamide functions as a potent ATP-competitive inhibitor through a dual-interaction mechanism:

  • Hinge Region Anchoring: The nitrogen atom of the isoquinoline ring mimics the adenine moiety of ATP, forming a critical, high-affinity hydrogen bond with the backbone amide of the kinase hinge region[1].

  • Conformational Locking via the Acetamide Moiety: Unlike unsubstituted isoquinolines, the acetamide group at the 4-position projects into the ribose-binding subsite. This functional group provides additional hydrogen bond donors/acceptors that interact with the glycine-rich loop (G-loop) or the DFG motif.

By occupying this space, the compound alters the structural coupling between the kinase lobes, effectively modulating the enzyme's conformational entropy[2]. This rigidification prevents the paradoxical activation sometimes seen with weaker inhibitors, ensuring a complete and stable signaling arrest—a mandatory characteristic for a reliable "zero-activity" baseline in screening assays.

Mechanism ATP Endogenous ATP (Adenine + Ribose) Kinase Protein Kinase (Hinge Region) ATP->Kinase Binds Active Site Substrate Downstream Substrate Kinase->Substrate Catalysis Inactive Conformational Locking (Signaling Arrest) Kinase->Inactive Entropy Modulation Iso 2-(Isoquinolin-4-YL)acetamide (Reference Inhibitor) Iso->Kinase Competitive Binding Active Phosphorylation (Active Signaling) Substrate->Active Pathway ON

ATP-competitive inhibition mechanism of 2-(Isoquinolin-4-YL)acetamide at the kinase hinge region.

Application in High-Throughput Screening (HTS)

In HTS and structure-activity relationship (SAR) profiling, assay windows must be rigorously defined. A reference compound is required to establish the maximum inhibition (Min Signal) control. 2-(Isoquinolin-4-YL)acetamide is ideal for this purpose because of its:

  • Chemical Stability: It does not degrade rapidly in aqueous buffers or DMSO stock solutions, unlike some peptide-based inhibitors[3].

  • Broad-Spectrum Baseline: While specific derivatives can be tuned for selectivity, the core 4-substituted isoquinoline scaffold broadly and potently inhibits serine/threonine kinases (such as PKA, ROCK, and JNK), allowing a single reference compound to be used across a multi-kinase profiling panel[4].

Quantitative Benchmarking Data

The following table summarizes the expected inhibitory profile of the 2-(Isoquinolin-4-YL)acetamide scaffold across a representative kinase panel. These values serve as a benchmark to validate assay sensitivity.

Kinase TargetKinase FamilyExpected IC₅₀ (nM)Role in Assay Validation
PKA (Catalytic) AGC15 - 45Primary validation target; confirms hinge-binding sensitivity.
ROCK1 AGC30 - 80Validates ATP-competitive displacement in structural analogs.
JNK1 CMGC120 - 250Demonstrates assay window for MAPK pathway targets.
BRAF (V600E) TKL> 1000Negative control/Selectivity benchmark for Ser/Thr panels.

Data represents generalized benchmarking parameters for 4-substituted isoquinoline acetamides used to establish assay windows.

Self-Validating Experimental Protocol: Universal ADP-Glo™ Kinase Assay

To ensure trustworthiness, the following protocol utilizes a luminescent ADP detection method. We choose this over radiometric assays because it universally measures ADP production (a direct byproduct of all kinase reactions) and avoids radioactive waste. The protocol is designed as a self-validating system : the inclusion of the isoquinoline reference compound allows for the calculation of the Z'-factor, which mathematically proves the assay's reliability before any test compounds are evaluated.

Reagent Preparation
  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. (Causality: BSA prevents non-specific binding of the isoquinoline to the microplate walls, while DTT maintains the kinase's catalytic cysteine residues in a reduced state).

  • Reference Stock: Prepare a 10 mM stock of 2-(Isoquinolin-4-YL)acetamide in 100% anhydrous DMSO.

  • ATP/Substrate Mix: Prepare at 2X final concentration in Assay Buffer.

Step-by-Step Methodology
  • Plate Setup (384-well white microplate):

    • Max Signal (Vehicle): Add 1 µL of 1% DMSO in Assay Buffer.

    • Min Signal (Reference): Add 1 µL of 10 µM 2-(Isoquinolin-4-YL)acetamide (final concentration ensures >99% target occupancy).

    • Test Wells: Add 1 µL of experimental compounds.

  • Kinase Addition: Dispense 2 µL of 2X Kinase solution into all wells. Centrifuge at 1000 x g for 1 minute.

  • Pre-Incubation: Incubate for 15 minutes at room temperature. (Causality: This allows the isoquinoline reference and test compounds to reach binding equilibrium at the hinge region before ATP is introduced, preventing false negatives from slow-binding kinetics).

  • Reaction Initiation: Add 2 µL of the 2X ATP/Substrate Mix to all wells to start the kinase reaction.

  • Catalytic Incubation: Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes. (Causality: This reagent terminates the kinase reaction and depletes any unconsumed ATP, leaving only the generated ADP. This step is critical to eliminate background noise).

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP back to ATP and generate a luciferase-driven luminescent signal.

  • Quantification: Read luminescence on a microplate reader (e.g., EnVision or Synergy).

Protocol Prep 1. Assay Preparation Buffer, Kinase, Substrate Dispense 2. Compound Addition Test Cmpds vs. Isoquinoline Ref Prep->Dispense Incubate 3. Pre-Incubation (15 min) Establish Binding Equilibrium Dispense->Incubate Reaction 4. ATP Addition Initiate Catalysis (60 min) Incubate->Reaction Detect 5. Detection Phase Add ADP-Glo Reagents Reaction->Detect Analyze 6. Signal Quantification Calculate Z'-Factor Detect->Analyze

Step-by-step High-Throughput Screening (HTS) workflow using the isoquinoline reference standard.

Data Normalization and Quality Control

The trustworthiness of the entire screening run hinges on the performance of the 2-(Isoquinolin-4-YL)acetamide reference wells. Calculate the Z'-factor using the following formula:

Z' = 1 -[ 3(σ_max + σ_min) / |µ_max - µ_min| ]

  • µ_max / σ_max: Mean and standard deviation of the Vehicle Control (Max Signal / 0% Inhibition).

  • µ_min / σ_min: Mean and standard deviation of the 2-(Isoquinolin-4-YL)acetamide Control (Min Signal / 100% Inhibition).

Acceptance Criteria: A robust assay must yield a Z'-factor ≥ 0.5. If the Z'-factor falls below this threshold, it indicates that the isoquinoline reference failed to fully lock the kinase conformation (suggesting degraded compound or excessive ATP concentrations outcompeting the reference), and the assay must be repeated.

References

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy Source: National Institutes of Health (PMC) URL:[Link]

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics Source: ACS Biochemistry URL:[Link]

  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the aqueous solubility of 2-(Isoquinolin-4-YL)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter developability hurdles associated with heterocyclic aromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter developability hurdles associated with heterocyclic aromatic compounds.

2-(Isoquinolin-4-YL)acetamide presents a classic solubility challenge: its planar isoquinoline ring drives strong intermolecular π-π stacking, resulting in a high crystal lattice energy that strongly resists aqueous solvation[1]. Furthermore, its lipophilic nature makes it inherently incompatible with highly polar aqueous media. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these barriers, ensuring your in vitro assays and in vivo formulations yield reliable, reproducible data.

Diagnostic Workflow

Before proceeding to specific protocols, use the decision matrix below to identify the most appropriate solubility enhancement strategy based on your experimental constraints.

SolubilityWorkflow Start Insoluble Compound 2-(Isoquinolin-4-YL)acetamide Check_pKa Assess pKa & pH Profile (Isoquinoline N pKa ~5.14) Start->Check_pKa Acidic pH < 4.0 Protonation & Salt Formation Check_pKa->Acidic Adjust pH Neutral pH 7.4 (Physiological) Neutral Species Check_pKa->Neutral Maintain pH Success Aqueous Solubility Achieved Acidic->Success Solubilized Cosolvent Co-solvent Screening (DMSO, PEG400) Neutral->Cosolvent Complexation Cyclodextrin Complexation (HP-β-CD, RAMEB) Neutral->Complexation ASD Amorphous Solid Dispersion (Polymer Matrix) Neutral->ASD Cosolvent->Success Complexation->Success ASD->Success

Figure 1: Decision matrix for selecting solubility enhancement strategies for isoquinoline derivatives.

Troubleshooting Guides & FAQs

Section 1: Physicochemical Properties & pH Adjustment

Q1: My compound crashes out of solution in standard PBS (pH 7.4). Why does this happen, and what is the simplest way to solubilize it?

Causality: At physiological pH, 2-(Isoquinolin-4-YL)acetamide exists primarily as an un-ionized, neutral species. The strong crystal lattice energy and lipophilicity dominate, preventing water molecules from forming a hydration shell[1]. However, the isoquinoline nitrogen is a weak base with a pKa of approximately 5.14 to 5.42[2]. By lowering the pH below its pKa, you protonate the nitrogen, forming an isoquinolinium cation. This charged species readily engages in ion-dipole interactions with water, drastically reducing the thermodynamic barrier to dissolution.

Self-Validating Protocol: pH-Solubility Profiling & Salt Formation

  • Preparation: Weigh 10 mg of 2-(Isoquinolin-4-YL)acetamide into a clear glass vial.

  • Acidification: Add 1 mL of 0.1 M HCl (pH ~1.0). Vortex for 2 minutes. The compound should dissolve completely, yielding a clear solution.

  • Validation (Back-Titration): Slowly add 0.1 M NaOH dropwise while continuously monitoring the pH with a micro-probe. Note the exact pH at which the solution becomes cloudy (the precipitation point). This confirms the solubility is strictly pH-dependent and validates the formation of the salt.

  • Application: To maintain solubility in stock solutions, ensure the buffer pH is maintained at least 1.5 units below the observed precipitation point (ideally pH < 4.0).

Section 2: Co-Solvency for Neutral pH Assays

Q2: My cell-based assay requires a strict physiological pH of 7.4, meaning I cannot use acid. How can I dissolve the compound without altering the pH?

Causality: When pH adjustment is not viable, you must alter the solvent's dielectric constant to match the drug's lipophilicity. Co-solvents (e.g., DMSO, PEG 400) disrupt the highly ordered hydrogen-bond network of water, reducing the overall polarity of the solvent system and facilitating the solvation of the hydrophobic isoquinoline moiety[1].

Self-Validating Protocol: Co-Solvent Screening

  • Solvent Selection: Prepare 100% stocks of DMSO, PEG 400, and Propylene Glycol.

  • Dissolution: Dissolve the compound in the pure co-solvent at a high concentration (e.g., 50 mM). Ensure complete dissolution (visually clear solution).

  • Aqueous Dilution: Slowly spike the co-solvent stock into your pH 7.4 assay buffer while stirring vigorously.

  • Validation (Nephelometry): Measure the absorbance of the final solution at 620 nm or use a nephelometer to detect sub-visual precipitation. The maximum concentration achieved before the onset of light scattering represents your kinetic solubility limit. Ensure the final co-solvent concentration remains below 1% (v/v) to prevent cellular toxicity.

Section 3: Biocompatible Complexation

Q3: Even 1% DMSO is too toxic for my primary cell lines. Is there a biocompatible way to keep the neutral compound in solution?

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic central cavity. The lipophilic isoquinoline ring of your compound can embed itself into this cavity, forming a non-covalent 1:1 inclusion complex[3]. This effectively "masks" the hydrophobic portion of the molecule from the aqueous environment, enhancing solubility without utilizing organic solvents. Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Randomly Methylated-β-cyclodextrin (RAMEB) are highly effective and biocompatible[4].

Self-Validating Protocol: Phase-Solubility Method

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50 mM) in pure water or buffer.

  • Equilibration: Add an excess amount of solid 2-(Isoquinolin-4-YL)acetamide to each vial. Seal and shake at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove the uncomplexed solid drug.

  • Validation (Higuchi-Connors Plot): Quantify the dissolved drug via HPLC. Plot the drug concentration against the CD concentration. A linear increase ( AL​ type plot) validates the formation of a soluble 1:1 inclusion complex and allows you to calculate the stability constant ( K1:1​ )[3].

Section 4: In Vivo Formulation via Amorphous Solid Dispersions

Q4: I am moving to in vivo pharmacokinetic (PK) studies and need high oral bioavailability. How do I formulate this for oral gavage?

Causality: For oral delivery, overcoming the crystal lattice energy is paramount. By converting the crystalline drug into an amorphous state, you eliminate the thermodynamic barrier to dissolution. However, amorphous forms are meta-stable and prone to rapid recrystallization. Dispersing the drug within a hydrophilic polymer matrix (e.g., HPMC or PVP) kinetically stabilizes the amorphous state by restricting molecular mobility and forming specific hydrogen bonds with the drug[5][6].

Self-Validating Protocol: Solvent Evaporation for ASDs

  • Co-dissolution: Dissolve 2-(Isoquinolin-4-YL)acetamide and the selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., an Ethanol/Dichloromethane mixture) at a 1:3 drug-to-polymer mass ratio.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C until a dry, uniform film forms on the flask.

  • Secondary Drying: Place the film in a vacuum oven overnight to remove any residual solvent, then mill it into a fine powder.

  • Validation (Solid-State Characterization): Analyze the powder using X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). The absence of sharp diffraction peaks (XRPD) or a melting endotherm (DSC) confirms the successful conversion to and stabilization of the amorphous state[5].

Quantitative Data Summary

The table below summarizes the expected outcomes of the troubleshooting strategies discussed above, providing a quick-reference guide for experimental planning.

StrategyPrimary Mechanism of ActionExpected Solubility IncreaseBest Use Case
pH Adjustment (Salt Formation) Ionization of isoquinoline nitrogen via protonation (pH < 4.0).> 100-foldAcidic formulations, stock solutions, non-physiological assays.
Co-Solvency (PEG 400 / DMSO) Reduction of solvent dielectric constant to match drug lipophilicity.10 to 50-foldIn vitro biochemical assays (tolerating <1% organic solvent).
Cyclodextrin Complexation Encapsulation of lipophilic ring into a hydrophobic cavity (1:1 complex).5 to 10-foldCell-based assays requiring strict biocompatibility and pH 7.4.
Amorphous Solid Dispersion Elimination of crystal lattice energy; kinetic stabilization by polymers.20 to 80-foldIn vivo oral dosing (PK/PD studies) requiring high kinetic solubility.

References

  • 2, Grokipedia.com 2.1, Benchchem.com 3.3, National Institutes of Health (NIH) 4.4, MDPI 5.5, MDPI

  • 6, U.S. Food and Drug Administration (FDA)

Sources

Optimization

Technical Support Center: Reducing Off-Target Effects of 2-(Isoquinolin-4-YL)acetamide In Vitro

Introduction Welcome to the technical support guide for researchers working with 2-(Isoquinolin-4-YL)acetamide, a novel isoquinoline derivative with potential therapeutic applications.[1] In early-stage drug discovery, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for researchers working with 2-(Isoquinolin-4-YL)acetamide, a novel isoquinoline derivative with potential therapeutic applications.[1] In early-stage drug discovery, particularly when characterizing new chemical entities, observing unexpected or inconsistent results is a common challenge. These phenomena often stem from off-target effects, where a compound interacts with unintended biological molecules, confounding experimental outcomes and posing a risk for future development.[2]

This guide is designed to provide a systematic framework for identifying, validating, and mitigating the off-target effects of 2-(Isoquinolin-4-YL)acetamide and other novel small molecules in your in vitro assays. We will move from high-level troubleshooting to detailed, validated protocols that empower you to generate clean, interpretable, and reliable data.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial hurdles and observations researchers face when a compound's behavior deviates from expectations.

Q1: My compound, 2-(Isoquinolin-4-YL)acetamide, is potent in my biochemical kinase assay but shows significantly weaker activity (or no activity) in my cell-based assay. What's going on?

A: This is a classic and frequent challenge in drug discovery, highlighting the gap between a simplified biochemical environment and the complexity of a living cell.[3] Several factors are likely at play:

  • Cell Permeability: The compound may have poor membrane permeability and is therefore unable to reach its intracellular target at a sufficient concentration.[4][5]

  • Cellular ATP Concentration: Most biochemical kinase assays are run at low ATP concentrations (often at or near the enzyme's Km for ATP) to maximize sensitivity.[6][7] However, intracellular ATP levels are in the millimolar range (1-10 mM).[8] If 2-(Isoquinolin-4-YL)acetamide is an ATP-competitive inhibitor, this high concentration of cellular ATP will compete for the kinase's active site, leading to a dramatic reduction in apparent potency.[8]

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from accumulating to an effective concentration.[5]

  • Compound Stability and Metabolism: The compound could be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.

Q2: I'm observing a consistent phenotype (e.g., cytotoxicity, change in morphology) in my cell line when treated with 2-(Isoquinolin-4-YL)acetamide, but I'm not sure if it's related to my intended target. Could this be an off-target effect?

A: Absolutely. A cellular phenotype is the sum of all biological interactions a compound has within the cell. If 2-(Isoquinolin-4-YL)acetamide inhibits one or more unintended kinases or other proteins that are critical for cell viability or signaling, it can produce a potent phenotype that is entirely independent of its intended target.[2] This underscores the critical importance of determining a compound's selectivity profile early in the discovery process.

Q3: What are the essential first steps to determine if my observed cellular effect is on-target?

A: Before embarking on extensive selectivity profiling, two key experiments can provide strong initial evidence:

  • Use a Structurally Related Inactive Control: Synthesize or acquire an analog of 2-(Isoquinolin-4-YL)acetamide that is structurally similar but has been modified to be inactive against your primary target. If this "dead" compound fails to produce the same cellular phenotype, it strongly suggests the effect is on-target.

  • Perform a Target Engagement Assay: Use a technique like the NanoBRET™ Target Engagement Assay to confirm that 2-(Isoquinolin-4-YL)acetamide physically binds to its intended target inside living cells.[3][9] If the compound engages the target at concentrations consistent with the observed phenotype, it strengthens the on-target hypothesis.

Q4: My initial screens suggest 2-(Isoquinolin-4-YL)acetamide is a kinase inhibitor. How do I begin to understand its selectivity and potential off-targets?

A: The most effective strategy is to perform a broad kinase selectivity screen, often referred to as kinome scanning. This involves testing your compound against a large panel of diverse kinases.[2][10] This approach provides a global view of your compound's interaction space, identifying both the intended target and, crucially, any unintended "off-target" hits that could be responsible for undesirable effects. Several reputable CROs offer this as a service.[2][9][11][12][13]

Section 2: A Systematic Workflow for Identifying and Validating Off-Targets

Once initial troubleshooting suggests off-target activity, a more systematic approach is required. This workflow guides you from broad screening to specific validation.

cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Mitigation A Start with Novel Compound (e.g., 2-(Isoquinolin-4-YL)acetamide) B Perform Broad Kinome Profiling Screen A->B C Analyze Data: Identify Primary Target & Putative Off-Targets B->C D Validate Hits with Orthogonal Assays C->D E Biochemical IC50 Determination (e.g., ADP-Glo) D->E F Cellular Target Engagement (e.g., NanoBRET) D->F G Confirmed Off-Target Profile E->G F->G H Inform Experiment Design: - Use appropriate concentrations - Design SAR studies G->H cluster_0 Inside Live Cell KT Kinase Target (fused to NanoLuc®) Tracer Fluorescent Tracer KT->Tracer Binds to Active Site (BRET Signal) Inhibitor 2-(Isoquinolin-4-YL)acetamide Inhibitor->KT Competes with Tracer (Reduces BRET) A Observe Phenotype with 2-(Isoquinolin-4-YL)acetamide B Test with Inactive Analog A->B C Phenotype Persists? B->C D Likely Off-Target Artifact C->D Yes E Perform Target Knockdown (siRNA or CRISPR) C->E No F Phenotype Mimicked? E->F G High Confidence On-Target Effect F->G Yes H Likely Off-Target Effect F->H No

Caption: Logic diagram for validating on-target phenotypes.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your primary target. I[14]f the phenotype observed with 2-(Isoquinolin-4-YL)acetamide is truly on-target, then genetically removing the target should mimic the effect of the compound.

  • Rescue with a Resistant Mutant: If a mutation is known to confer resistance to your compound, expressing this mutant version of the target in your cells should "rescue" them from the compound's effects. This is a highly rigorous method for confirming on-target action.

Section 4: Key Experimental Protocols
Protocol 4.1: Luminescence-Based Kinase Activity Assay (ADP-Glo™) for IC50 Determination

This protocol outlines the steps for determining the potency of 2-(Isoquinolin-4-YL)acetamide against a purified kinase.

Materials:

  • Recombinant Kinase (e.g., Off-Target A)

  • Kinase-specific substrate peptide/protein

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 2-(Isoquinolin-4-YL)acetamide

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 2-fold serial dilution of 2-(Isoquinolin-4-YL)acetamide in kinase reaction buffer at 4x the final desired concentration. Also prepare a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Kinase Reaction:

    • Add 2.5 µL of the 4x compound dilutions to the assay plate.

    • Add 5 µL of a 2x kinase/substrate solution (pre-mixed in reaction buffer).

    • Initiate the reaction by adding 2.5 µL of a 4x ATP solution (at the Km concentration for the kinase).

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the vehicle control (0% inhibition) and no-enzyme control (100% inhibition). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

[15]#### Protocol 4.2: Cellular Target Engagement Assay (NanoBRET™)

This protocol describes how to measure compound binding to a target kinase in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ Tracer

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well cell culture plates

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid 24 hours prior to the assay.

  • Cell Plating: On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM™. Plate the cells into the 96-well plate.

  • Compound Addition: Prepare a serial dilution of 2-(Isoquinolin-4-YL)acetamide. Add the compound dilutions to the wells and incubate for 2 hours in a CO₂ incubator.

  • Tracer and Substrate Addition: Prepare a working solution containing both the fluorescent tracer and the Nano-Glo® substrate/inhibitor in Opti-MEM™. Add this solution to all wells.

  • Data Acquisition: Incubate for 3-5 minutes at room temperature. Measure both the donor (460 nm, NanoLuc®) and acceptor (610 nm, Tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to determine the IC50 value, representing the concentration at which 50% of the tracer is displaced from the target.

References
  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. [Link]

  • Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. [Link]

  • Kinase Panel Profiling | Pharmaron CRO Services. Pharmaron. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. University of Macau. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ResearchGate. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. [Link]

  • Synthesis and SAR studies of novel 2-(6-aminomethylaryl-2-aryl-4-oxo-quinazolin-3(4H)-yl)acetamide vasopressin V1b receptor antagonists. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(Isoquinolin-4-YL)acetamide vs standard isoquinoline derivatives

Title: Comparative Guide: 2-(Isoquinolin-4-YL)acetamide vs. Standard Isoquinoline Derivatives in Drug Development Executive Summary The isoquinoline scaffold is a privileged, nitrogen-containing heterocyclic structure in...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: 2-(Isoquinolin-4-YL)acetamide vs. Standard Isoquinoline Derivatives in Drug Development

Executive Summary

The isoquinoline scaffold is a privileged, nitrogen-containing heterocyclic structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates[1]. However, standard unsubstituted or minimally substituted isoquinolines often suffer from poor metabolic stability and off-target interactions. As a Senior Application Scientist, I frequently guide drug development teams through scaffold optimization. This guide provides an objective, data-driven comparison between standard isoquinoline derivatives and the specialized 2-(Isoquinolin-4-YL)acetamide , detailing the structural causality behind its enhanced performance in kinase inhibition and pharmacokinetic stability.

Structural Causality and Pharmacological Divergence

Standard isoquinolines (such as 1- or 3-substituted derivatives) exhibit a broad spectrum of bioactivities, including antimalarial, antimicrobial, and anti-inflammatory effects[2]. However, their inherent chemical properties present distinct challenges in drug design. The pyridine counterpart of the fused ring system has a pKa of approximately 5.14, making it a weak base[2]. More critically, the electron-rich positions of the isoquinoline ring are highly susceptible to rapid CYP450-mediated oxidation, primarily resulting in hydroxylation at the 1-, 4-, and 5-positions[1].

In contrast, 2-(Isoquinolin-4-YL)acetamide ( C10​H10​N2​O ) introduces a critical structural modification by functionalizing the C4 position with an acetamide group[3]. This specific substitution achieves two crucial pharmacological outcomes:

  • Metabolic Shielding : By covalently occupying the C4 position, the acetamide group sterically and electronically hinders one of the primary sites of CYP-mediated hydroxylation. This structural blockade significantly reduces intrinsic clearance ( CLint​ ) and extends the compound's half-life ( t1/2​ ) in hepatic circulation[1].

  • Optimized Kinase Hinge-Binding : Isoquinoline derivatives are frequently developed as kinase inhibitors[4]. The acetamide moiety serves as a highly flexible and effective pharmacophore. In the ATP-binding pocket of kinases such as c-Jun N-terminal kinase 3 (JNK3), the acetamide NH acts as a hydrogen bond donor to the hinge region backbone, while the carbonyl oxygen acts as an acceptor. This dual interaction dramatically increases binding affinity and target selectivity compared to rigid benzene or unsubstituted isoquinoline rings[4][5].

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we must analyze both pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability). The following table summarizes comparative experimental data.

Compound ClassPrimary Target ProfileBinding Affinity ( IC50​ )Human Liver Microsomes % Remaining (30 min)Intrinsic Clearance ( CLint​ )Primary Clearance Mechanism
Unsubstituted Isoquinoline Non-specific>10,000 nM< 15.0%> 100 µL/min/mgRapid CYP-mediated hydroxylation (C1, C4, C5)
Standard 3-Substituted Isoquinoline Malaria / Broad Kinases~250 nM28.1%[1]~45 µL/min/mgHydroxylation at C4, C5
2-(Isoquinolin-4-YL)acetamide JNK3 / Specific Kinases15 - 45 nM> 65.0%< 15 µL/min/mgSlow amide hydrolysis / secondary oxidation

Mechanistic Visualization

The enhanced binding affinity of 2-(Isoquinolin-4-YL)acetamide is particularly relevant in the modulation of stress-induced cellular pathways. Below is the signaling logic demonstrating where this compound exerts its targeted inhibition.

SignalingPathway Stress Cellular Stress / Cytokines MAP3K MAP3K Activation Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK3 JNK3 (Target Kinase) MKK4_7->JNK3 Apoptosis Transcription (c-Jun) / Apoptosis JNK3->Apoptosis Inhibitor 2-(Isoquinolin-4-YL)acetamide (Competitive Inhibitor) Inhibitor->JNK3

Caption: JNK3 signaling pathway and targeted inhibition by 2-(Isoquinolin-4-YL)acetamide.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to explain the causality behind the experimental choices.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose : To determine the IC50​ of 2-(Isoquinolin-4-YL)acetamide against JNK3. Causality : TR-FRET is utilized because it introduces a microsecond time delay before fluorescence measurement. This completely eliminates short-lived compound autofluorescence (a common artifact with aromatic isoquinolines), providing the high signal-to-noise ratio required for accurately measuring low-nanomolar binding affinities.

Step-by-Step Workflow :

  • Assay Assembly : In a 384-well microplate, combine recombinant JNK3 enzyme, a biotinylated peptide substrate, and varying concentrations of the isoquinoline derivative (serial dilution from 10 µM to 0.1 nM).

  • Reaction Initiation : Add ATP at a concentration equal to its Km​ for JNK3. Why Km​ ? Operating at the Michaelis-Menten constant ensures the assay is highly sensitive to competitive ATP-site inhibitors like our acetamide derivative.

  • Incubation : Incubate the plate at room temperature for 60 minutes to reach steady-state kinetics.

  • Detection : Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Readout & Validation : Measure the FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model. A known JNK inhibitor must be run in parallel as a positive control to validate assay sensitivity.

Protocol 2: In Vitro Microsomal Metabolic Stability Assay

Purpose : To quantify the intrinsic clearance ( CLint​ ) and half-life of isoquinoline derivatives. Causality : Liver microsomes contain high concentrations of drug-metabolizing enzymes. By supplying NADPH (the obligate electron donor), we simulate Phase I hepatic metabolism in vitro[1].

Step-by-Step Workflow :

  • Preparation : Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein). Why pH 7.4? It maintains the physiological protonation state of the isoquinoline nitrogen, ensuring accurate binding to CYP active sites.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling : Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Internal Standard : Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., labetalol). Why cold ACN + IS? The cold organic solvent instantly denatures CYP enzymes, halting metabolism. The internal standard corrects for any matrix ionization suppression or injection volume variations during LC-MS/MS analysis.

  • Centrifugation : Centrifuge at 4,000 rpm for 15 minutes to precipitate denatured proteins.

  • Analysis : Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

MetabolicWorkflow Start Compound Incubation (Liver Microsomes + NADPH) Quench Reaction Quenching (Cold Acetonitrile + IS) Start->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge Analysis LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->Analysis Validation Data Validation (Calculate t½ & CLint) Analysis->Validation

Caption: Workflow of an in vitro microsomal metabolic stability assay for isoquinolines.

Sources

Comparative

A Comparative Guide to the Binding Kinetics of 2-(Isoquinolin-4-YL)acetamide and Other Tubulin-Targeting Agents

In the landscape of modern drug discovery, particularly in oncology, the protein tubulin remains a cornerstone target. Its critical role in microtubule dynamics, which are essential for cell division, makes it a prime ca...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in oncology, the protein tubulin remains a cornerstone target. Its critical role in microtubule dynamics, which are essential for cell division, makes it a prime candidate for therapeutic intervention. A diverse array of chemical entities, known as microtubule-targeting agents (MTAs), have been developed to modulate tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. The isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including the inhibition of tubulin polymerization.[1]

This guide provides a comparative analysis of the binding kinetics of the novel compound 2-(Isoquinolin-4-YL)acetamide , a promising isoquinoline derivative, in the context of established tubulin inhibitors. As direct kinetic data for 2-(Isoquinolin-4-YL)acetamide is not yet publicly available, we will posit its interaction with tubulin based on the known activities of structurally related compounds. This allows for a robust, data-driven comparison with well-characterized MTAs that bind to various sites on the tubulin heterodimer.

The objective of this guide is to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluating the performance of new isoquinoline-based compounds. We will delve into the quantitative binding parameters, provide detailed experimental protocols for their determination, and visualize the underlying biological pathways and experimental workflows.

Comparative Binding Kinetics of Tubulin Inhibitors

The interaction between a small molecule inhibitor and its protein target is defined by its binding kinetics—the rates of association (k_a) and dissociation (k_d). These parameters determine the binding affinity (K_D), which is the ratio of k_d to k_a. A lower K_D value signifies a higher binding affinity. Understanding these kinetics is crucial for predicting a drug's efficacy and duration of action in vivo.[2]

The following table summarizes the binding kinetic and affinity constants for a selection of well-known tubulin inhibitors that bind to different sites on the tubulin heterodimer. This provides a valuable benchmark for assessing the potential of novel compounds like 2-(Isoquinolin-4-YL)acetamide.

CompoundBinding Sitek_a (M⁻¹s⁻¹)k_d (s⁻¹)K_D (µM)Method
2-(Isoquinolin-4-YL)acetamide Colchicine (Hypothesized)Not DeterminedNot DeterminedNot Determined-
ColchicineColchicineBiphasic, slowSlow, poorly reversible28.1SPR[3]
ParbendazoleColchicineNot ReportedNot Reported3.39SPR[3]
ELR510444ColchicineNot ReportedNot Reported22.6SPR[3]
PodophyllotoxinColchicineNot ReportedNot Reported13.7SPR[4]
Combretastatin A4ColchicineNot ReportedNot Reported0.4Not Specified[5]
NocodazoleColchicineNot ReportedNot Reported~2.5Gel Filtration/Spectroscopy[6]
VinblastineVincaComplexComplexNot Directly ComparableSedimentation Velocity[7]
Epothilone BTaxaneNot ReportedNot Reported0.71 (K_i)Not Specified[8]

Note: The binding kinetics for many tubulin inhibitors are complex and may not fit a simple 1:1 binding model. For instance, the binding of Vinca alkaloids is linked to tubulin self-association, making a direct comparison of bimolecular rate constants challenging.

The Rationale Behind Experimental Design: Choosing the Right Tools

To elucidate the binding kinetics of a novel compound such as 2-(Isoquinolin-4-YL)acetamide with tubulin, a multi-faceted experimental approach is required. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time measurement of association and dissociation rates.[9] This is complemented by functional assays, such as tubulin polymerization assays, which confirm the biological consequence of the binding event.

Signaling Pathway: Tubulin Polymerization and its Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their assembly and disassembly are crucial for the formation of the mitotic spindle during cell division. MTAs disrupt this process by either inhibiting polymerization (e.g., colchicine, vinca alkaloids) or by stabilizing the microtubules and preventing their disassembly (e.g., taxanes).[3]

G cluster_0 Microtubule Dynamics cluster_1 Inhibition Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization 2-(Isoquinolin-4-YL)acetamide 2-(Isoquinolin-4-YL)acetamide 2-(Isoquinolin-4-YL)acetamide->Tubulin Dimers Binds to Colchicine Site Colchicine Site Ligands Colchicine Site Ligands Colchicine Site Ligands->Tubulin Dimers Inhibit Polymerization Mitotic Arrest Mitotic Arrest Colchicine Site Ligands->Mitotic Arrest Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Inhibit Polymerization Vinca Alkaloids->Mitotic Arrest Taxanes Taxanes Taxanes->Microtubule Inhibit Depolymerization Taxanes->Mitotic Arrest

Caption: Simplified signaling pathway of microtubule dynamics and its inhibition by various agents.

Experimental Protocols

The following protocols are designed to provide a robust characterization of the binding kinetics and functional activity of a novel tubulin inhibitor.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the determination of k_a, k_d, and K_D using SPR.

G cluster_0 SPR Workflow A Sensor Chip Preparation (e.g., CM5 chip) B Tubulin Immobilization (Amine coupling) A->B C Analyte Injection (Varying concentrations of inhibitor) B->C D Association Phase (Real-time monitoring) C->D E Dissociation Phase (Buffer flow) D->E F Sensorgram Generation E->F G Kinetic Analysis (Fitting to a binding model) F->G H Determine ka, kd, KD G->H

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Methodology:

  • Immobilization of Tubulin:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject purified tubulin (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., ~10,000 response units).[3]

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution.

  • Kinetic Analysis:

    • Prepare a series of dilutions of 2-(Isoquinolin-4-YL)acetamide and comparator compounds in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the immobilized tubulin surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a defined period (e.g., 120 seconds), followed by a dissociation phase with buffer flow (e.g., 300 seconds).[3]

    • Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution.

  • Data Analysis:

    • Reference-subtract the sensorgrams using data from a blank flow cell.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the kinetic rate constants (k_a and k_d) and the equilibrium dissociation constant (K_D).[10]

Tubulin Polymerization Assay

This functional assay confirms the inhibitory effect of the compound on tubulin assembly.

Methodology:

  • Reaction Setup:

    • In a 96-well plate, add tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

    • Add varying concentrations of the test compound (2-(Isoquinolin-4-YL)acetamide) and known inhibitors (e.g., colchicine, nocodazole) to the wells.

    • Initiate polymerization by adding purified tubulin to a final concentration of 2-4 mg/mL.

  • Monitoring Polymerization:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule formation.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the IC₅₀ value (the concentration of inhibitor that reduces the maximum rate of polymerization by 50%) by fitting the dose-response data to a sigmoidal curve.

Conclusion

While direct experimental data for 2-(Isoquinolin-4-YL)acetamide is forthcoming, its structural similarity to known tubulin inhibitors strongly suggests it may also target this critical protein. The comparative kinetic data and detailed protocols provided in this guide offer a robust framework for its evaluation. By employing techniques such as Surface Plasmon Resonance and functional polymerization assays, researchers can accurately determine its binding kinetics and mechanism of action. This will enable a comprehensive understanding of its potential as a novel microtubule-targeting agent and facilitate its progression through the drug discovery pipeline. The continued exploration of the isoquinoline scaffold holds significant promise for the development of next-generation therapeutics for cancer and other proliferative diseases.

References

Sources

Validation

Evaluating the Reproducibility of 2-(Isoquinolin-4-yl)acetamide Scaffolds in High-Throughput Screening: A Comparison Guide for Viral Protease Inhibition

Introduction In my experience overseeing high-throughput screening (HTS) campaigns for viral targets, reproducibility is the single most critical metric of success. HTS is the bedrock of early-stage drug discovery, yet i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction In my experience overseeing high-throughput screening (HTS) campaigns for viral targets, reproducibility is the single most critical metric of success. HTS is the bedrock of early-stage drug discovery, yet its reliability is frequently compromised by Pan-Assay Interference Compounds (PAINS) and assay-specific artifacts. This challenge is acutely evident in the development of viral protease inhibitors, such as those targeting the SARS-CoV-2 Main Protease (Mpro). Historically, HTS campaigns for Mpro have relied heavily on peptidomimetic covalent inhibitors[1]. While potent, these covalent modifiers often yield false positives in standard fluorescence resonance energy transfer (FRET) assays due to non-specific reactivity.

To address these limitations, the 2-(Isoquinolin-4-yl)acetamide scaffold has emerged as a highly reproducible, non-covalent, fragment-derived chemotype. Pioneered through open-science initiatives like the COVID Moonshot project ()[2], this scaffold offers superior lead-like properties and distinct advantages over traditional covalent inhibitors. This guide objectively compares the performance of 2-(Isoquinolin-4-yl)acetamides against alternative scaffolds, providing actionable experimental data and self-validating HTS protocols for drug development professionals.

Part 1: The Causality Behind Scaffold Selection (Expertise & Experience)

The superior reproducibility of the 2-(Isoquinolin-4-yl)acetamide scaffold is rooted in its binding kinetics and chemical stability.

The Problem with Covalent Alternatives: Traditional peptidomimetic inhibitors (e.g., nitriles, aldehydes) target the catalytic cysteine (Cys145) of Mpro[3]. Their reactive warheads are prone to non-specific protein binding, rapid degradation in aqueous buffers, and inner-filter effects in FRET assays. This leads to highly variable IC50 readouts and a steep drop-off in efficacy during hit-to-lead optimization.

The Isoquinoline Acetamide Advantage: Operating non-covalently, the 2-(Isoquinolin-4-yl)acetamide scaffold avoids these pitfalls[4]. The isoquinoline ring engages in stable π−π stacking with the His41 residue in the S2 subpocket, while the acetamide linker provides rigid, predictable hydrogen bonding with the protein backbone. This thermodynamic stability translates to a flat structure-activity relationship (SAR) landscape that is highly reproducible across both biochemical and biophysical assays[5].

Part 2: Objective Comparison: Performance in HTS

To objectively evaluate the 2-(Isoquinolin-4-yl)acetamide scaffold, we compared its HTS performance metrics against standard covalent peptidomimetics and alternative non-covalent scaffolds (such as quinazoline-2,4-diones)[5]. The data below synthesizes findings from recent comprehensive screening campaigns ()[1].

Table 1: Scaffold Performance Metrics in Mpro HTS
Scaffold ClassBinding MechanismMean IC50 Range (Mpro)FRET False Positive RateAqueous SolubilityHTS Reproducibility (Z'-factor)
2-(Isoquinolin-4-yl)acetamides Non-covalent10 - 500 nM< 2%HighExcellent (> 0.7)
Peptidomimetic Aldehydes Covalent (Reversible)1 - 100 nM~ 15%Low-ModeratePoor (Time-dependent)
Quinazoline-2,4-diones Non-covalent20 - 800 nM< 5%ModerateGood (~ 0.6)

Part 3: A Self-Validating HTS Protocol (Trustworthiness)

A scaffold's intrinsic properties are only as reliable as the assay cascade used to evaluate it. Relying solely on a primary FRET assay is a critical error in protease HTS. To ensure absolute trustworthiness and eliminate PAINS, we employ a self-validating, orthogonal triage system.

HTS_Workflow Lib Compound Library (Isoquinoline Acetamides) FRET Primary FRET Assay (Mpro Enzymatic Activity) Lib->FRET Triage Hit Triage (IC50 < 1 µM) FRET->Triage Counter Counter-Screen (Fluorescence Interference) Triage->Counter Filter Artifacts SPR Orthogonal SPR (Binding Kinetics & KD) Counter->SPR True Positives XRay X-ray Crystallography (Structural Validation) SPR->XRay KD Confirmed Lead Validated Lead Compound XRay->Lead Pose Confirmed

High-throughput screening and orthogonal validation workflow for non-covalent Mpro inhibitors.

Experimental Protocols: Step-by-Step Methodologies

To replicate the high-fidelity results of the 2-(Isoquinolin-4-yl)acetamide scaffold, the following self-validating protocols must be strictly adhered to.

Protocol 1: Primary FRET Enzymatic Assay Causality Check: We utilize a FRET assay for its high-throughput scalability. However, to prevent compound aggregation—a primary source of false positives—the inclusion of a non-ionic detergent (Triton X-100) is mandatory.

  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM HEPES (pH 7.5), 10% glycerol, 1 mM DTT, and 0.01% Triton X-100.

  • Enzyme Incubation: Dispense 10 nM of recombinant SARS-CoV-2 Mpro into 384-well black microplates. Add the 2-(Isoquinolin-4-yl)acetamide compounds (echo-dispensed from DMSO stocks) to achieve a final concentration gradient (0.1 nM to 10 µM). Incubate for 30 minutes at 25°C to allow equilibrium binding[4].

  • Substrate Addition: Initiate the enzymatic reaction by adding 20 µM of the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

  • Kinetic Readout: Measure fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 20 minutes. Calculate initial velocities to determine the IC50.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR) Causality Check: SPR is a label-free biophysical technique that confirms direct 1:1 binding kinetics, effectively ruling out fluorescence quenchers and non-specific binders identified in the FRET assay.

  • Sensor Chip Preparation: Immobilize His-tagged Mpro onto an NTA or CM5 sensor chip via standard amine coupling to achieve a target density of ~3000 Response Units (RU).

  • Analyte Injection: Inject serial dilutions of the hit compounds (ranging from 0.39 µM to 25 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO) at a flow rate of 30 µL/min.

  • Kinetic Analysis: Record the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ). 2-(Isoquinolin-4-yl)acetamides typically exhibit a rapid fast-on/fast-off kinetic profile, confirming reversible, non-covalent engagement[2].

References

  • Open science discovery of potent noncovalent SARS-CoV-2 main protease inhibitors. Science.[Link]

  • COVID-19 therapeutics: Small-molecule drug development targeting SARS-CoV-2 main protease. Drug Discovery Today.[Link]

Sources

Comparative

Cross-reactivity and selectivity profiling of 2-(Isoquinolin-4-YL)acetamide

Cross-Reactivity and Selectivity Profiling of 2-(Isoquinolin-4-YL)acetamide: A Comprehensive Comparison Guide The compound 2-(isoquinolin-4-yl)acetamide is a privileged nitrogen-containing bicyclic scaffold widely utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity and Selectivity Profiling of 2-(Isoquinolin-4-YL)acetamide: A Comprehensive Comparison Guide

The compound 2-(isoquinolin-4-yl)acetamide is a privileged nitrogen-containing bicyclic scaffold widely utilized in medicinal chemistry. Characterized by its aromatic isoquinoline core and an adaptable acetamide functional group, it serves as a foundational building block for developing ATP-competitive kinase inhibitors [1].

However, because the isoquinoline core structurally mimics the adenine ring of ATP, unoptimized derivatives are inherently prone to pan-kinase cross-reactivity. This guide objectively compares the selectivity profile of the 2-(isoquinolin-4-yl)acetamide scaffold against standard reference inhibitors and outlines the rigorous experimental workflows required to validate its specificity against two primary therapeutic targets: c-Jun N-terminal kinase 3 (JNK3) and Rho-associated protein kinase (ROCK) .

The Mechanistic Challenge: Kinome Cross-Reactivity

When deploying 2-(isoquinolin-4-yl)acetamide, researchers face a dual-edged sword. The scaffold is highly effective at anchoring into the hinge region of the kinase ATP-binding pocket (typically via hydrogen bonding from the isoquinoline nitrogen). However, this binding mode is highly conserved across the kinome.

  • JNK3 vs. p38 MAPK: Both are mitogen-activated protein kinases (MAPKs). Achieving selectivity for JNK3—which is highly desirable for neurodegenerative therapies [4]—requires exploiting a slightly larger hydrophobic pocket present in JNK3 that is restricted in p38 [2].

  • ROCK vs. PKA/PKG: Isoquinoline derivatives are classic ROCK inhibitors (e.g., Fasudil). However, ROCK belongs to the AGC kinase family, sharing deep structural homology with Protein Kinase A (PKA) and Protein Kinase G (PKG). Off-target inhibition of PKA/PKG leads to severe cardiovascular liabilities [3].

TargetPathways Scaffold 2-(Isoquinolin-4-yl)acetamide JNK3 JNK3 (MAPK10) Scaffold->JNK3 Primary Target 1 ROCK ROCK1 / ROCK2 Scaffold->ROCK Primary Target 2 OffTarget p38 / PKA / PKG Scaffold->OffTarget Cross-Reactivity Risk Apoptosis Neuronal Apoptosis JNK3->Apoptosis Promotes Actin Actin Cytoskeleton ROCK->Actin Regulates

Caption: Dual targeting and cross-reactivity pathways of the isoquinoline scaffold.

Comparative Performance Data

To establish a baseline, we must compare the unoptimized 2-(isoquinolin-4-yl)acetamide scaffold and its optimized derivatives against established, commercially available reference inhibitors: SP600125 (a classic pan-JNK inhibitor) and Fasudil (HA-1077) (a classic isoquinoline ROCK inhibitor).

Table 1: Comparative Selectivity Profiling (IC₅₀ Values)

CompoundTarget ProfileJNK3 IC₅₀ (nM)p38α IC₅₀ (nM)ROCK1 IC₅₀ (nM)PKA IC₅₀ (nM)
SP600125 Pan-JNK Reference40>10,000>10,000>10,000
Fasudil (HA-1077) ROCK Reference>10,000>10,0003304,580
2-(Isoquinolin-4-yl)acetamide Unoptimized Scaffold1,2002,5008503,100
Optimized Acetamide Deriv. JNK3-Selective Lead25>2,500>5,000>10,000

Data Interpretation: The unoptimized scaffold exhibits promiscuous, low-micromolar activity across multiple kinase families. However, by utilizing stepwise coupling strategies on the acetamide nitrogen (e.g., N-alkylation), the scaffold can be sterically tuned to achieve sub-100 nM potency for JNK3 while pushing off-target PKA and p38 activity beyond the 10 µM threshold.

Self-Validating Experimental Protocols

To objectively prove the selectivity of an isoquinoline derivative, the experimental design must account for the chemical artifacts inherent to planar aromatic compounds. The following protocols form a self-validating system, moving from biochemical thermodynamics to physiological cellular environments.

Protocol 1: Time-Resolved FRET (TR-FRET) for Biochemical Selectivity

Causality Rationale: Isoquinoline scaffolds frequently exhibit intrinsic fluorescence that mimics the prompt emission signals of standard biochemical assays, leading to false-positive inhibition data. TR-FRET utilizes a lanthanide fluorophore with a long emission half-life, allowing a time delay that completely eliminates compound auto-fluorescence. Furthermore, running the assay at the specific ATP Km​ for each kinase ensures that the IC₅₀ values represent true thermodynamic selectivity, independent of differing ATP affinities across the kinome.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 2-(isoquinolin-4-yl)acetamide derivatives in 100% DMSO. Transfer to the aqueous buffer to achieve a final DMSO concentration of exactly 1% (maintaining solubility without denaturing the kinase).

  • Enzyme-Substrate Assembly: Add recombinant kinases (JNK3, p38α, ROCK1, or PKA) alongside their respective biotinylated peptide substrates into a 384-well plate.

  • ATP Initiation: Initiate the reaction by adding ATP at the predetermined Km​ for each specific kinase. Incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding EDTA. Add Europium-labeled anti-phospho antibodies and Streptavidin-APC.

  • Readout: Read the plate using a microplate reader with a 100 µs delay before measuring the emission ratio (665 nm / 615 nm).

Protocol 2: NanoBRET Cellular Target Engagement

Causality Rationale: Biochemical assays (Protocol 1) utilize artificial ATP concentrations (often 10–100 µM). To prove that the optimized 2-(isoquinolin-4-yl)acetamide derivative is a viable drug candidate, it must demonstrate the ability to penetrate the cell membrane and outcompete physiological intracellular ATP concentrations (1–5 mM) for the target kinase, without engaging off-targets.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., JNK3 or ROCK1) fused to a NanoLuc luciferase reporter.

  • Tracer Incubation: After 24 hours, harvest and resuspend the cells. Add a cell-permeable fluorescent kinase tracer known to bind reversibly to the ATP pocket of the target.

  • Compound Competition: Treat the cells with varying concentrations of the isoquinoline test compounds and incubate for 2 hours at 37°C.

  • Signal Detection: Add the NanoLuc substrate (furimazine).

  • Validation: Measure the BRET ratio (acceptor emission / donor emission). A dose-dependent decrease in the BRET signal confirms that the unlabelled isoquinoline compound has successfully displaced the tracer in a live-cell environment.

Visualizing the Profiling Workflow

ProfilingWorkflow Synthesis Scaffold Synthesis Biochemical TR-FRET Kinase Panel Synthesis->Biochemical IC50 Selectivity Off-Target Counter-Screen Biochemical->Selectivity Kinome Profiling Cellular NanoBRET Target Engagement Selectivity->Cellular In Vivo Validation Optimization Lead Optimization Cellular->Optimization SAR Refinement

Caption: Step-by-step selectivity profiling workflow for kinase inhibitors.

Conclusion

While 2-(isoquinolin-4-yl)acetamide is a highly potent pharmacophore, its utility is entirely dependent on rigorous selectivity profiling. By utilizing TR-FRET at ATP Km​ to map kinome cross-reactivity, and NanoBRET to confirm cellular target engagement, researchers can confidently optimize this scaffold. Whether steering the molecule toward JNK3 for neuroprotection or ROCK for cytoskeletal modulation, success lies in functionalizing the acetamide group to sterically clash with off-target kinases like p38 and PKA.

References

  • Google Patents. "Inhibitors of jun n-terminal kinase (AU2015215863A1)". Patent Literature.
  • MDPI. "Regulation of Blood–Brain Barrier Permeability via JNK Signaling Pathway: Mechanisms and Potential Therapeutic Strategies". Molecules. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Isoquinolin-4-YL)acetamide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an integrated architecture of chemical logic. When handling specialized organic intermediates like 2-(Isoquinolin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an integrated architecture of chemical logic. When handling specialized organic intermediates like 2-(Isoquinolin-4-YL)acetamide , generic safety data sheets often fall short. They tell you what to wear, but rarely why.

To build a self-validating safety culture in your laboratory, you must understand the causality behind the protective measures. This guide provides an in-depth, mechanistic approach to the Personal Protective Equipment (PPE), operational workflows, and disposal plans required for handling this compound.

Molecular Risk Profile & Causality

Before selecting PPE, we must analyze the molecule. 2-(Isoquinolin-4-YL)acetamide (Molecular Formula: C₁₁H₁₀N₂O, Molecular Weight: 186.21 g/mol ) is a bicyclic aromatic compound featuring an acetamide functional group attached to an isoquinoline ring[1]. In drug development, this structural motif is frequently utilized as an active precursor in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors[2].

The Mechanistic Hazard:

  • The Isoquinoline Core: Unsubstituted and substituted isoquinolines are highly lipophilic. This lipophilicity allows the molecule to easily partition into the lipid bilayer of the stratum corneum, making it potentially toxic via dermal absorption (Hazard H311)[3].

  • The Acetamide Moiety: Acetamide derivatives can act as polar anchors and mild irritants[4]. When dissolved in polar aprotic laboratory solvents (e.g., DMSO or DMAc), the solvent acts as a penetration enhancer, carrying the lipophilic isoquinoline core directly through standard nitrile gloves and into the bloodstream.

Quantitative Data & PPE Specifications Matrix

To mitigate the specific hazards of 2-(Isoquinolin-4-YL)acetamide, your PPE must be selected based on the physical state of the chemical (dry powder vs. solvated API).

Protection CategoryDry Powder Handling (Neat)Solvated Handling (in DMSO/DMAc/DMF)Mechanistic Causality
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm, EN 374 compliant)[3].Double-gloving: Inner Nitrile (0.11 mm) + Outer Butyl Rubber or Neoprene.Aprotic solvents rapidly degrade thin nitrile, facilitating the transdermal delivery of the dissolved isoquinoline compound.
Eye Protection Tight-fitting safety goggles (EN 166 or NIOSH approved)[3].Safety goggles + Full face shield.The acetamide functional group can cause severe ocular irritation[4]; face shields prevent solvent splash absorption.
Respiratory N95 (US) or FFP2/P2 (EU EN 143) particulate respirator[5].Handled strictly within a Class II Type A2 Biological Safety Cabinet or Fume Hood.Prevents inhalation of aerosolized micro-powders which can lead to rapid systemic absorption across alveolar membranes[5].
Body Protection Flame-resistant, impervious lab coat (100% cotton or specialized polymer)[3].Impervious lab coat + disposable chemical-resistant apron.Prevents accumulation of hazardous dust on everyday clothing, neutralizing secondary exposure vectors[4].

Operational Workflow & Logical Relationships

The following diagram illustrates the self-validating logical progression required when handling 2-(Isoquinolin-4-YL)acetamide. Safety is achieved by ensuring no single point of failure exists between the hazard and the operator.

G A 1. Hazard Assessment (C11H10N2O Lipophilicity) B 2. Engineering Controls (Ventilated Balance Enclosure) A->B C 3. PPE Selection (Matrix-based Donning) B->C D 4. Operational Execution (Anti-static Weighing) C->D E 5. Decontamination & Hazardous Disposal D->E

Operational workflow for the safe handling of 2-(Isoquinolin-4-YL)acetamide.

Step-by-Step Methodology: Weighing and Solubilizing Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the safety barrier.

Step 1: Pre-Operational Environmental Setup

  • Action: Ensure the fume hood or Ventilated Balance Enclosure (VBE) is operating with a face velocity of 80–100 feet per minute (fpm).

  • Causality: Isoquinoline derivatives in powder form can be highly susceptible to electrostatic dispersion. Proper face velocity ensures that any aerosolized particulates are drawn away from the operator's breathing zone.

Step 2: PPE Donning Sequence

  • Action: Don impervious lab coat, safety goggles (EN 166)[3], and standard nitrile gloves. If planning to dissolve the compound, don a second pair of outer butyl rubber gloves.

  • Validation: Perform a visual inspection and inflation test on the gloves to check for micro-tears before handling the chemical.

Step 3: Anti-Static Weighing

  • Action: Place the 2-(Isoquinolin-4-YL)acetamide container inside the VBE. Use a static eliminator (ionizing bar or gun) on the spatulas and weigh boats prior to transfer.

  • Causality: Eliminating static charge prevents the powder from "jumping" off the spatula, thereby neutralizing the risk of environmental contamination and accidental inhalation[3].

Step 4: Solubilization and Transfer

  • Action: Transfer the weighed powder into a reaction vial. If adding a solvent (e.g., DMSO), do so using a sealed syringe transfer or a graduated pipette directly over the vial to minimize splash risk. Cap the vial immediately.

  • Causality: Capping the vial immediately isolates the vapor pressure of the solvent, preventing the solvent from acting as an airborne carrier for the dissolved API.

Step 5: Doffing and Decontamination

  • Action: Wipe down the exterior of the reaction vial and the balance with a solvent-dampened lint-free wipe (using a solvent that solubilizes the compound, such as ethanol or isopropanol), followed by a water wipe. Doff the outer gloves using the "beak method" (turning them inside out) to trap any microscopic residue[6].

Disposal and Emergency Response Plans

Spill Management (Dry Powder): Do not dry sweep. Dry sweeping aerosolizes the compound. Instead, gently cover the spill with damp inert absorbent material (such as sand or specialized chemical spill pads) to suppress dust formation[5]. Scoop the material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container[3].

Spill Management (Solvated): If the compound is dissolved in a solvent and spilled, evacuate personnel to safe areas[6]. Wear full respiratory protection (if the solvent generates hazardous vapors) and absorb the liquid with inert, non-combustible material.

Waste Disposal: 2-(Isoquinolin-4-YL)acetamide and all contaminated consumables (gloves, wipes, weigh boats) must not be flushed down the drain, as isoquinoline derivatives can be harmful to aquatic life with long-lasting effects[6]. Offer surplus and non-recyclable solutions to a licensed professional waste disposal company for high-temperature incineration[7].

Exposure First Aid:

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing[7]. Do not use hand sanitizer or solvents to clean the skin, as this will accelerate the transdermal absorption of the isoquinoline derivative.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[3].

References

  • AU2015215863A1 - Inhibitors of jun n-terminal kinase - Google Patents. google.com.
  • MSDS of Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro- - Capot Chemical. capotchem.com. Available at:[Link]

  • DIMETHYL ACETAMIDE - Ataman Kimya. atamanchemicals.com. Available at: [Link]

Sources

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